3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone
Description
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Properties
IUPAC Name |
3-(4-butan-2-ylanilino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-3-13(2)14-6-8-15(9-7-14)18-11-10-16(19)17-5-4-12-20-17/h4-9,12-13,18H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYZXRCLAMQYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone
Introduction
In the landscape of modern medicinal chemistry, the development of novel molecular entities with enhanced pharmacological profiles is a paramount objective. Mannich bases, which are β-amino-carbonyl compounds, represent a cornerstone in synthetic organic chemistry and drug discovery due to their versatile biological activities and their utility as synthetic intermediates.[1][2] The introduction of an aminomethyl group via the Mannich reaction can significantly improve a molecule's physicochemical properties, such as water solubility and bioavailability, while also enhancing its affinity for biological targets.[1]
This guide provides a comprehensive technical overview of the synthesis of 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone, a Mannich base with potential applications in drug development. The core of this synthesis is the Mannich reaction, a classic three-component condensation that offers a direct and efficient route to this class of compounds.[3] The target molecule incorporates a thiophene ring, a privileged scaffold found in numerous pharmaceuticals, and a substituted aniline moiety, suggesting its potential as a lead compound for further optimization in various therapeutic areas.[4][5] We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for characterization, and explore the compound's relevance within the broader context of pharmaceutical research.
Core Synthetic Strategy: The Mannich Reaction
The synthesis of this compound is achieved through a one-pot Mannich reaction. This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[6] The reaction condenses three essential components:
-
An Active Hydrogen Compound: 2-Acetylthiophene provides the enolizable ketone.
-
An Aldehyde: Formaldehyde is typically used as the non-enolizable aldehyde.
-
A Secondary Amine: 4-(sec-Butyl)aniline serves as the amine component.
The overall reaction proceeds under acidic conditions, typically using hydrochloric acid, which catalyzes the formation of the key electrophilic intermediate.[6]
Overall Reaction Scheme:
Reaction Mechanism
The mechanism of the Mannich reaction is a well-established, two-part process.[3][6] It begins with the formation of an electrophilic iminium ion, which is subsequently attacked by the nucleophilic enol form of the ketone.
Step 1: Formation of the Iminium Ion The reaction initiates with the nucleophilic addition of the secondary amine, 4-(sec-butyl)aniline, to formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) under acidic conditions to form a highly reactive electrophile known as an iminium ion.[6][7]
Step 2: Enolization of the Ketone In the acidic medium, the carbonyl oxygen of 2-acetylthiophene is protonated, which facilitates its tautomerization to the more nucleophilic enol form.[3]
Step 3: Nucleophilic Attack and Product Formation The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond. A final deprotonation step regenerates the carbonyl group and yields the final product, the β-amino-carbonyl compound known as a Mannich base.[3]
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |
| 2-Acetylthiophene | C₆H₆OS | 126.18 | 1.0 | (Specify Amount) |
| 4-(sec-Butyl)aniline | C₁₀H₁₅N | 149.24 | 1.0 | (Specify Amount) |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 1.1 | (Specify Amount) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Catalytic | (Specify Amount) |
| Ethanol | C₂H₅OH | 46.07 | - | (Specify Volume) |
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (1.0 equiv), 4-(sec-butyl)aniline (1.0 equiv), and ethanol as the solvent.
-
Addition of Reagents: While stirring, add aqueous formaldehyde solution (37%, 1.1 equiv) to the mixture. Subsequently, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for a specified duration (typically 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.[9] Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.[8]
Characterization of the Final Product
While specific analytical data for this exact compound is not widely published, its structure allows for the prediction of key spectroscopic features based on known data for similar molecules.[11][12][13]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the thiophene and aniline rings. The sec-butyl group will exhibit a distinct set of aliphatic signals. The two methylene groups of the propanone backbone will appear as multiplets, likely around 3-4 ppm. A broad singlet corresponding to the N-H proton should also be present.
-
¹³C NMR Spectroscopy: The carbon NMR will show a signal for the ketone carbonyl carbon around 190-200 ppm. Aromatic carbons will appear in the 110-150 ppm region. The aliphatic carbons of the sec-butyl group and the propanone chain will be visible in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the C=O (ketone) stretch, typically around 1680-1660 cm⁻¹. A band corresponding to the N-H stretch will be observed in the 3300-3500 cm⁻¹ region. C-H stretches for aromatic and aliphatic groups will also be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (287.43 g/mol ) should be observable, confirming the successful synthesis.
Applications in Drug Development
The synthesis of novel Mannich bases is a highly active area of research for drug development professionals. These compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][14]
-
Lead Compound Identification: The title compound serves as a potential "lead compound," a starting point for the development of a final drug.[15] Its structure can be systematically modified to optimize potency and selectivity for a specific biological target.
-
Improved Pharmacokinetics: The tertiary amine in the Mannich base is basic and can form water-soluble salts, which is often a desirable property for drug candidates, potentially improving their absorption and distribution in the body.[1]
-
Structural Analogy to Proven Intermediates: The core structure, a 3-amino-1-(2-thienyl)-1-propanone, is a key intermediate in the synthesis of important pharmaceuticals. For instance, the related compound 3-methylamino-1-(2-thienyl)-1-propanone is a precursor to Duloxetine, a widely used antidepressant.[16] This precedent underscores the pharmacological relevance of this molecular scaffold.
Safety Precautions
-
Formaldehyde: Is a known carcinogen and sensitizer. Handle only in a well-ventilated fume hood with appropriate gloves and eye protection.
-
Solvents: Ethanol is flammable. Ensure no ignition sources are present during heating.
-
Acids and Bases: Concentrated hydrochloric acid and sodium bicarbonate solutions are corrosive. Handle with care to avoid skin and eye contact.
-
General: A thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory before beginning any experimental work.
Conclusion
The synthesis of this compound via the Mannich reaction is a robust and efficient method for accessing this promising heterocyclic compound. This guide has detailed the foundational chemical principles, a practical experimental workflow, and the scientific rationale behind the synthesis. The structural features of the target molecule, combined with the proven track record of Mannich bases in medicinal chemistry, position it as a valuable scaffold for researchers and scientists engaged in the discovery and development of new therapeutic agents.
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Synthesis, Characterization and Application of Mannich Base. (2018). International Journal of Trend in Scientific Research and Development. Available at: [Link][9]
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Application of the Mannich reaction in the structural modification of natural products. (2023). PMC - NIH. Available at: [Link][1]
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PubChem. (n.d.). 3-Anilino-1,3-diphenylpropan-1-one. PubChem. Available at: [Link][11]
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Synthetic applications of biologically important Mannich bases: An updated review. (2023). GSC Biological and Pharmaceutical Sciences. Available at: [Link][2]
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Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). MDPI. Available at: [Link][21]
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Kulszewicz-Bajer, I., et al. (2004). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. New Journal of Chemistry, 28(5), 669-675. Available at: [Link][12]
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Sturmer, R. (2007). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. U.S. Patent 7,259,264. Available at: [16]
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Chemistry Stack Exchange. (2024). Iminium formation rate between formaldehyde and secondary amine. Chemistry Stack Exchange. Available at: [Link][7]
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Spectroscopic investigations and molecular docking study of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, a potential precursor to bioactive agents. (2015). ResearchGate. Available at: [Link][13]
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In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (2020). Technology Networks. Available at: [Link][15]
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An In-depth Technical Guide to the Mannich Reaction for 3-Aminoketone Synthesis
This guide provides an in-depth exploration of the Mannich reaction, a cornerstone of organic synthesis, with a specific focus on its application in the preparation of 3-aminoketones (β-amino ketones). Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural descriptions to explain the underlying principles, causality behind experimental choices, and the strategic application of this reaction in creating pharmaceutically relevant molecules.
Introduction: The Strategic Importance of the Mannich Reaction
The Mannich reaction is a three-component condensation that forms a fundamental carbon-carbon bond, providing access to a class of compounds known as Mannich bases.[1] Specifically, the reaction involves the aminoalkylation of an acidic proton located on an active hydrogen compound (like a ketone) using an aldehyde (often formaldehyde) and a primary or secondary amine.[2][3] The resulting β-amino carbonyl compounds are not merely synthetic curiosities; they are critical building blocks in the synthesis of a vast array of natural products and pharmaceuticals.[4][5]
In medicinal chemistry, the 3-aminoketone scaffold is a privileged pharmacophore. The basic amino group often improves the water solubility of a drug candidate and can be protonated under physiological conditions, which can be crucial for enhancing interactions between the molecule and its biological target.[1] This reaction's efficiency, atom economy, and versatility have established it as a powerful and cost-effective tool in the drug design and development pipeline.[6][7] Numerous high-value therapeutics, including the antidepressant fluoxetine and the analgesic tramadol, feature a core structure assembled via this elegant transformation.[4][8][9]
The Core Mechanism: A Stepwise C-C Bond Formation
The power of the Mannich reaction lies in its sequential, one-pot mechanism that efficiently constructs a new C-C bond adjacent to a carbonyl group. The reaction is most commonly performed under acidic conditions, which facilitate the key steps.[10]
The mechanism proceeds through two primary stages:
-
Formation of the Electrophilic Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to the aldehyde (commonly formaldehyde). Subsequent acid-catalyzed dehydration of the resulting hemiaminal generates a highly reactive and electrophilic species known as an iminium ion (or Schiff base).[2][3][11] This step is critical as it creates the electrophile that will be attacked by the ketone.
-
Nucleophilic Attack by the Enol: The ketone, which must possess at least one acidic α-hydrogen, undergoes tautomerization to its more nucleophilic enol form. This enol then attacks the carbon of the iminium ion.[2][3] A final deprotonation step regenerates the carbonyl group and yields the final 3-aminoketone product, the Mannich base.
Caption: General mechanism of the Mannich reaction for 3-aminoketone synthesis.
Causality in Experimental Design: Selecting the Core Components
The success and selectivity of the Mannich reaction are not accidental; they are a direct result of rational reactant selection. Understanding the role and limitations of each component is key to designing a robust synthetic protocol.
-
The Active Hydrogen Compound (Ketone): The fundamental requirement is the presence of an acidic α-hydrogen to enable enolization. For unsymmetrical ketones, the reaction can lead to a mixture of regioisomers. Generally, aminomethylation favors the more substituted carbon, but this outcome is highly dependent on the specific ketone structure and reaction conditions.[12] The choice of ketone directly dictates the backbone of the final product.
-
The Aldehyde: A non-enolizable aldehyde, most frequently formaldehyde, is the standard choice.[1] This is a critical decision to prevent competitive self-condensation (an aldol reaction) of the aldehyde, which would lead to unwanted byproducts and reduce the yield of the desired Mannich base.
-
The Amine: Primary and secondary amines are effective nitrogen sources for this reaction.[11] Tertiary amines are unsuitable because they lack the N-H proton necessary to form the key iminium intermediate.[3] Often, the amine is used as its hydrochloride salt, which can serve to both introduce the amine and provide the acidic catalysis needed for the reaction.
Optimizing Reaction Conditions for Enhanced Performance
Beyond reactant selection, the choice of catalyst and solvent system is paramount for controlling reaction rate, yield, and in advanced applications, stereoselectivity.
| Parameter | Common Choices & Rationale | Impact on Yield/Selectivity |
| Catalyst | Mineral/Organic Acids (e.g., HCl, Acetic Acid): The classical and most common choice. Protonates the aldehyde carbonyl, activating it for amine addition and catalyzing the dehydration to the iminium ion.[13][14] | Generally provides good yields but may require harsh conditions and offers little stereocontrol. |
| Lewis Acids (e.g., ZnI₂, Sc(OTf)₃): Coordinates to the carbonyl oxygen, enhancing its electrophilicity. Can offer milder reaction conditions.[15] | Can improve reaction rates and yields under milder conditions. Some Lewis acids can be used for asymmetric synthesis. | |
| Organocatalysts (e.g., Proline, Cinchona alkaloids): Used primarily for asymmetric Mannich reactions. Forms a chiral enamine or activates the iminium ion to direct the stereochemical outcome.[2][15][16] | Enables high diastereo- and enantioselectivity, which is crucial for producing chiral drug molecules.[17] | |
| Solvent | Protic Solvents (e.g., Ethanol, Methanol, Water): Help to stabilize the charged iminium ion intermediate, facilitating the reaction.[11] | Good for classical Mannich reactions; often chosen for their ability to dissolve the amine hydrochloride salts. |
| Solvent-Free: A green chemistry approach that reduces waste. Reactions are often performed neat or with a catalytic amount of liquid phase.[1] | Can lead to faster reaction times and simpler workups. Often requires grinding or heating of the neat reactants. | |
| Temperature | Room Temperature to Reflux: Classical methods often employed reflux temperatures to drive the reaction. Modern protocols with more active catalysts often proceed efficiently at room temperature.[14] | Lower temperatures, especially in asymmetric variants, are often critical for achieving high stereoselectivity. |
A Field-Validated Protocol: Synthesis of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride
This protocol details the synthesis of a key intermediate used in the production of the analgesic drug Tramadol, serving as a self-validating system for the synthesis of a 3-aminoketone.[18][19]
Caption: Experimental workflow for the synthesis of a Tramadol precursor.
Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (10.0 g, 0.102 mol), paraformaldehyde (3.36 g, 0.112 mol), and dimethylamine hydrochloride (9.14 g, 0.112 mol).
-
Solvent and Catalyst Addition: Add absolute ethanol (20 mL) followed by concentrated hydrochloric acid (0.5 mL).
-
Reaction Execution: Heat the stirred mixture to reflux. The solids should dissolve to form a clear, yellowish solution. Maintain reflux for 2 hours.
-
Checkpoint: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the cyclohexanone spot.
-
-
Product Isolation: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The residue will be a viscous oil.
-
Crystallization: Add acetone (50 mL) to the oily residue and stir vigorously. The product should begin to crystallize. Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the white crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold acetone. Dry the product in a vacuum oven.
-
Expected Outcome: A white crystalline solid, 2-(dimethylaminomethyl)cyclohexanone hydrochloride, is obtained. The typical yield is in the range of 75-85%. The product can be characterized by melting point and NMR spectroscopy and compared against literature values for validation.[19]
-
Advanced Frontiers: Asymmetric Mannich Reactions
The synthesis of chiral drugs requires precise control over stereochemistry. The asymmetric Mannich reaction has emerged as a powerful strategy to synthesize enantioenriched 3-aminoketones. This is most often achieved using chiral organocatalysts, such as L-proline or its derivatives.[15][16]
The catalyst operates by forming a chiral enamine intermediate with the ketone. This enamine then attacks the iminium ion from a sterically preferred face, dictated by the catalyst's chiral environment. This process sets the absolute stereochemistry of the newly formed stereocenter. The choice of catalyst can even influence the diastereomeric outcome (syn vs. anti).[2]
Caption: Logic of stereocontrol in an organocatalyzed asymmetric Mannich reaction.
Application Showcase: Mannich Bases in Approved Pharmaceuticals
The utility of the Mannich reaction is best illustrated by its role in the synthesis of globally recognized pharmaceuticals. The 3-aminoketone products serve as versatile intermediates that are further elaborated to the final active pharmaceutical ingredient (API).
-
Fluoxetine (Prozac®): This widely prescribed antidepressant is a selective serotonin reuptake inhibitor (SSRI). Its synthesis can be achieved via a Mannich reaction between acetophenone, formaldehyde, and methylamine to form the corresponding 3-aminoketone intermediate.[3][20][21] This intermediate is then reduced and subjected to an etherification to yield fluoxetine.[22]
-
Tramadol (Ultram®): As detailed in the protocol section, the synthesis of this centrally acting analgesic begins with the Mannich reaction of cyclohexanone, formaldehyde, and dimethylamine.[9][23] The resulting aminoketone is then treated with an organometallic reagent (a Grignard or organolithium reagent) to install the aryl group and complete the core structure of tramadol.[18][19][24]
-
Other Examples: The Mannich reaction is also a key step in the synthesis of many other drugs, including the antiarrhythmic agent procyclidine and the diuretic ethacrynic acid, demonstrating its broad applicability in medicinal chemistry.[8]
Conclusion
The Mannich reaction is far more than a classic named reaction; it is a dynamic and indispensable tool for the modern synthetic and medicinal chemist. Its ability to efficiently assemble the valuable 3-aminoketone scaffold from simple, readily available starting materials makes it a highly attractive and atom-economical process. From foundational applications in bulk chemical synthesis to sophisticated, catalyst-controlled asymmetric variants for the preparation of chiral APIs, the Mannich reaction continues to be a cornerstone of innovation in drug discovery and development. Its continued study and application will undoubtedly lead to the creation of novel chemical entities with potent therapeutic effects.[4]
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Fluoxetine hydrochloride synthesis. ChemicalBook.
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Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. (2024). Der Pharma Chemica.
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Continuous-Flow Synthesis of Tramadol from Cyclohexanone. (2018). Organic Process Research & Development.
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Versatile Applications of Mannich Base Ligands and their Metal Complexes: A Review Article. (2023). Journal of Applied Sciences and Nanotechnology.
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Recent developments concerning the application of the Mannich reaction for drug design. (2018). Expert Opinion on Drug Discovery.
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Recent developments concerning the application of the Mannich reaction for drug design. (2018). PubMed.
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Direct Catalytic Asymmetric Mannich Reactions for the Construction of Quaternary Carbon Stereocenters. (2016). Angewandte Chemie International Edition.
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- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tandfonline.com [tandfonline.com]
- 14. thaiscience.info [thaiscience.info]
- 15. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 16. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Catalytic Asymmetric Mannich Reactions for the Construction of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
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- 20. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 21. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone chemical properties
[1][2]
Executive Summary
Compound Class:
3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone (CAS: 892154-93-7) represents a specialized subclass of Mannich bases derived from 2-acetylthiophene.[1] This compound integrates a lipophilic 4-sec-butylaniline moiety with a bioisosteric thiophene ring, linked via a reactive propanone bridge.[1]
In drug development, this scaffold is critical due to the "Mannich linker" (–CO–CH2–CH2–NH–), which serves as a flexible hinge allowing the aromatic domains to interact with dual binding sites on target proteins, such as DNA topoisomerases and histone deacetylases (HDACs). This guide details the physicochemical properties, synthesis protocols, and mechanistic pathways governing this molecule.
Chemical Identity & Physicochemical Profiling
This section aggregates the fundamental data necessary for formulation and assay development.
Identification
| Property | Detail |
| IUPAC Name | 3-[(4-sec-butylphenyl)amino]-1-(thiophen-2-yl)propan-1-one |
| CAS Number | 892154-93-7 |
| Molecular Formula | C |
| Molecular Weight | 287.42 g/mol |
| SMILES | CCC(C)c1ccc(cc1)NCCC(=O)c2sccc2 |
Physicochemical Properties (Predicted/Experimental)
Note: Values derived from structural analogs and computational consensus for Mannich bases.
| Parameter | Value | Significance in Drug Design |
| LogP (Octanol/Water) | ~4.2 ± 0.4 | High lipophilicity due to the sec-butyl and thiophene groups; suggests good membrane permeability but poor aqueous solubility.[1] |
| pKa (Basic Nitrogen) | ~3.5 - 4.5 | The aniline nitrogen is weakly basic due to conjugation with the phenyl ring.[1] It will remain largely unprotonated at physiological pH (7.4).[1] |
| H-Bond Donors | 1 (NH) | Critical for binding site interaction (e.g., hinge region of kinases).[1] |
| H-Bond Acceptors | 3 (O, N, S) | The carbonyl oxygen and thiophene sulfur act as acceptors. |
| Rotatable Bonds | 6 | Indicates high conformational flexibility.[1] |
Synthesis & Reaction Mechanism
The synthesis of this compound follows a classic Mannich Condensation .[1] This is a three-component reaction involving a ketone with an
Reaction Components
-
Substrate (C-Nucleophile): 2-Acetylthiophene (provides the
-hydrogen).[1] -
Electrophile Source: Paraformaldehyde (generates formaldehyde in situ).[1]
-
Amine (N-Nucleophile): 4-(Sec-butyl)aniline.[1]
-
Catalyst: Hydrochloric acid (HCl) or Ethanol/HCl mixture.[1]
Mechanistic Pathway
The reaction proceeds via the formation of a reactive iminium ion intermediate, which is subsequently attacked by the enol form of the acetylthiophene.
Figure 1: Mechanistic pathway of the Mannich reaction yielding the target
Experimental Protocol (Standardized)
Objective: Synthesis of this compound HCl salt.
Reagents:
-
2-Acetylthiophene: 10 mmol (1.26 g)[1]
-
4-(Sec-butyl)aniline: 10 mmol (1.49 g)[1]
-
Paraformaldehyde: 15 mmol (0.45 g)[1]
-
Absolute Ethanol: 20 mL[1]
-
Conc. HCl: 0.5 mL
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-acetylthiophene and 4-(sec-butyl)aniline in absolute ethanol.
-
Activation: Add paraformaldehyde and catalytic concentrated HCl.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Upon completion, cool the mixture to room temperature. If the hydrochloride salt does not precipitate spontaneously, add diethyl ether or acetone to induce crystallization.
-
Isolation: Filter the solid precipitate under vacuum.
-
Purification: Recrystallize from an Ethanol/Ether mixture to remove unreacted amine and formaldehyde polymers.
-
Drying: Dry the product in a vacuum desiccator over CaCl
.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
-
Thiophene Ring: Three distinct signals in the aromatic region (
7.2 – 8.0 ppm). -
Aniline Ring: Two doublets (AA'BB' system) around
6.5 – 7.0 ppm, characteristic of para-substitution.[1] -
Mannich Linker:
-
Sec-Butyl Group:
Infrared Spectroscopy (FT-IR)
Biological & Pharmacological Interface
Mannich bases containing thiophene and aniline moieties are pharmacophores with established bioactivity profiles.
Cytotoxicity & Anticancer Potential
Research indicates that
-
Mechanism: The
-unsaturated ketone (formed via retro-Mannich elimination or metabolism) can act as a Michael acceptor, covalently binding to thiol groups (cysteine residues) on enzymes like DNA Topoisomerase II or Thioredoxin Reductase .[1] -
Target: Similar analogs have shown IC
values in the micromolar range (5–50 M) against prostate (PC-3) and breast (MCF-7) cancer cell lines [1].[1]
Antimicrobial Activity
The lipophilic sec-butyl tail enhances penetration through bacterial cell walls, while the cationic ammonium head (at physiological pH inside the vacuole) disrupts membrane potential. This class of compounds is often screened for activity against S. aureus and M. tuberculosis.
Stability & Storage[1]
-
Instability: Mannich bases are susceptible to retro-Mannich reactions (decomposition back to amine and vinyl ketone) under basic conditions or high heat.[1]
-
Storage: Store as the Hydrochloride (HCl) salt at -20°C, protected from moisture.
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis and validation workflow.
References
-
Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (n.d.).[1][4] 3-(4-sec-butylanilino)-1-(2-thienyl)-1-propanone Product Sheet. [1]
-
Gül, H. I., et al. (2010).[5] Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides. Zeitschrift für Naturforschung C.
-
NIST Chemistry WebBook. (2023).[1] 1-(2-Thienyl)-1-propanone Chemical Data. [1]
Sources
- 1. 1-(2-Thienyl)-1-propanone [webbook.nist.gov]
- 2. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. gijash.com [gijash.com]
- 4. 3-(4-SEC-BUTYLANILINO)-1-(2-THIENYL)-1-PROPANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Novel β-Aminoketones: A Technical Guide
Executive Summary
This technical guide provides a rigorous framework for the structural elucidation of novel β-aminoketones (Mannich bases). These compounds serve as critical pharmacophores in CNS-active drugs (e.g., Tolperisone), cytotoxic agents, and as precursors to
Part 1: Structural Context & Synthetic Relevance
Novel β-aminoketones are typically synthesized via the Mannich reaction (condensation of an enolizable ketone, an aldehyde, and an amine).[1][2][3][4][5] The resulting scaffold contains two chemically distinct environments critical for analysis:
-
The Carbonyl Core (
): Sensitive to electronic effects and hydrogen bonding. -
The
-Carbon Linkage: The site of new stereocenters ( and ).
The Stereochemical Challenge
When a substituted ketone reacts with a substituted aldehyde, two new chiral centers are formed, leading to diastereomers (syn and anti). Distinguishing these isomers is the primary challenge in characterizing "novel" variants.
Part 2: Vibrational Spectroscopy (FT-IR) as a Diagnostic Screen
While NMR provides atomic resolution, FT-IR is the first line of defense for assessing the electronic environment, specifically intramolecular hydrogen bonding between the carbonyl oxygen and the amine proton.
The "Shift" Logic
In a free, non-interacting ketone, the
| Functional Group | Frequency (Free) | Frequency (H-Bonded) | Diagnostic Note |
| C=O Stretch | 1715 - 1725 cm⁻¹ | 1680 - 1700 cm⁻¹ | A shift of >20 cm⁻¹ confirms strong intramolecular H-bonding (common in syn isomers). |
| N-H Stretch | ~3300 - 3500 cm⁻¹ | Broadened, <3200 cm⁻¹ | Sharp band = Free amine; Broad band = H-bonded. |
| C-N Stretch | 1000 - 1250 cm⁻¹ | N/A | Useful fingerprint, but less diagnostic for stereochemistry. |
Self-Validating Protocol: The Salt Shift
To confirm that a lower-frequency carbonyl shift is due to H-bonding and not electronic conjugation:
-
Record the IR spectrum of the free base.
-
Convert a small aliquot to the HCl salt (disrupting the lone pair participation).
-
Validation: If the
peak shifts back to ~1715 cm⁻¹ in the salt form, the original shift was due to intramolecular H-bonding.
Part 3: Nuclear Magnetic Resonance (NMR) – The Stereochemical Decoder
NMR is the definitive tool for assigning relative stereochemistry (syn vs. anti). The analysis relies on the scalar coupling constants (
H NMR: Coupling Constants ( -Values)
The magnitude of the vicinal coupling constant (
-
Anti Isomer: The protons are typically anti-periplanar (
).-
Observed
: 8 – 12 Hz.
-
-
Syn Isomer: The protons are typically gauche (
).-
Observed
: 2 – 5 Hz.
-
Note: In acyclic systems, conformational averaging can complicate this. Always perform low-temperature NMR (-40°C) if peaks are broad to "freeze" the preferred conformer.
2D NMR Workflow
For novel compounds where connectivity is unknown, a sequential 2D workflow is mandatory.
Figure 1: The sequential 2D NMR workflow for establishing connectivity and stereochemistry in novel aminoketones.
The D₂O Exchange Test (Self-Validation)
To distinguish the N-H proton from alkyl protons:
-
Run standard
H NMR in CDCl . -
Add 1-2 drops of D
O to the NMR tube and shake. -
Result: The N-H peak will disappear (exchange with D), while C-H peaks remain. This confirms the amine functionality.
Part 4: Mass Spectrometry & Fragmentation Logic[6][7]
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is preferred for these polar, basic molecules.
Fragmentation Pathways
Understanding how β-aminoketones break apart validates the structural core.
-
-Cleavage: The most dominant pathway.[6] The bond adjacent to the nitrogen atom breaks, stabilizing the resulting iminium ion.
-
Fragment:
(Mass depends on R groups).
-
-
McLafferty Rearrangement: Occurs if the ketone chain has a
-hydrogen.-
Mechanism:[2] Six-membered transition state leading to alkene elimination.
-
Part 5: Experimental Protocol for Characterization
Objective: Isolate and characterize a novel β-aminoketone synthesized via Mannich reaction.
Step 1: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Neutral Alumina (Silica is often too acidic and can decompose Mannich bases or cause sticking).
-
Mobile Phase: Hexane:Ethyl Acetate gradient.
Step 2: Sample Preparation
-
Solvent: CDCl
(Standard). Use DMSO- if the compound is a salt or highly polar. -
Concentration: ~10 mg for
H, ~30 mg for C/2D.
Step 3: Data Acquisition & Analysis
-
Acquire
H NMR: Integrate signals. Identify the -CH (triplet or dd, ~2.8-3.2 ppm) and -CH (multiplet, ~2.4-2.8 ppm). -
Calculate
: Measure the distance between peaks in the -CH multiplet (in Hz).-
If
Hz Assign Anti . -
If
Hz Assign Syn .
-
-
Acquire IR: Check Carbonyl region (1680-1720 cm⁻¹).
-
Acquire MS: Confirm parent ion
. Look for base peak corresponding to the amine fragment (loss of the ketone side chain).
Stereochemical Logic Tree
Figure 2: Logic tree for assigning relative stereochemistry based on vicinal coupling constants.
References
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Foundational text on Mannich base structure and reactivity).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. (The physics behind J-coupling and stereochemistry).
-
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for IR and NMR shift tables).
Sources
An In-depth Technical Guide to 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone: A Research Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone is a β-aminoketone containing a thiophene moiety, a structural class of significant interest in medicinal chemistry and drug discovery. The β-aminoketone framework is a key pharmacophore in numerous biologically active compounds and serves as a versatile synthetic intermediate for more complex molecules.[1][2] The presence of the thiophene ring, a well-known bioisostere for the phenyl group, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[3] This guide provides a comprehensive technical overview of this compound, synthesizing available data with established principles of organic and medicinal chemistry to offer insights for researchers. It is important to note that this compound is primarily available as a research chemical, and as such, publicly available, in-depth analytical data is limited.[4]
Physicochemical Properties
The fundamental physicochemical properties of this compound have been established and are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 892154-93-7 | [4] |
| Molecular Formula | C₁₇H₂₁NOS | [4] |
| Molecular Weight | 287.427 g/mol | [4] |
Synthesis and Chemical Logic
While a specific, peer-reviewed synthesis for this compound is not extensively documented, its structure strongly suggests a synthesis pathway via the Mannich reaction . This reaction is a cornerstone of organic chemistry for the formation of β-amino carbonyl compounds.[5][6] The Mannich reaction is a three-component condensation involving an active hydrogen compound (a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[5]
A plausible synthetic route for this compound would involve the reaction of 1-(2-thienyl)-1-ethanone (2-acetylthiophene), formaldehyde, and 4-(sec-butyl)aniline.
Proposed Experimental Protocol: One-Pot Three-Component Mannich Reaction
This protocol is a generalized procedure based on established methods for the synthesis of β-aminoketones.[7] Optimization would be necessary for this specific set of reactants.
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(2-thienyl)-1-ethanone (1.0 eq) and 4-(sec-butyl)aniline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reaction Initiation: Add aqueous formaldehyde (1.1 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂, as it has been shown to be effective under solvent-free conditions) or a protic acid (e.g., HCl) to the mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Diagram of the Proposed Mannich Reaction Workflow
Caption: Proposed workflow for the synthesis of this compound via the Mannich reaction.
Potential Applications in Drug Discovery
The structural motifs within this compound suggest several potential avenues for its application in drug discovery and development.
Intermediate for Biologically Active Molecules
β-aminoketones are valuable precursors for the synthesis of γ-aminoalcohols, which are present in numerous pharmaceuticals.[8] The ketone moiety can be stereoselectively reduced to a hydroxyl group, introducing a chiral center and expanding the molecule's structural diversity and potential biological targets.
Analog for Neurologically Active Agents
Compounds with a similar 3-amino-1-(2-thienyl)-1-propanone core are known to have applications in neurology. For instance, 3-methylamino-1-(2-thienyl)-1-propanone is a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.[9] Furthermore, the aminoketone class, which includes Bupropion, has been investigated for its role as norepinephrine and dopamine reuptake inhibitors, with potential applications in improving cognitive function.[10][11] The sec-butyl aniline moiety in the target compound could modulate the lipophilicity and binding interactions with transporters or receptors in the central nervous system.
Exploration of Antimicrobial and Other Activities
The thiophene ring is a constituent of many compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Derivatives of thienylpyridines have also shown promise as pesticidal agents.[12] Therefore, this compound could serve as a scaffold for developing new therapeutic agents in these areas.
Diagram of Potential Drug Discovery Pathways
Caption: Logical relationships between the core molecule and its potential derivatization and therapeutic applications.
Conclusion
This compound represents a molecule of interest for chemical and pharmaceutical research due to its β-aminoketone core and thiophene moiety. While specific biological and detailed physicochemical data are sparse, its synthesis is accessible through well-established methods like the Mannich reaction. Its structural similarity to known neuroactive compounds and the general biological relevance of its constituent parts make it a promising scaffold for further investigation and development in various therapeutic areas. Researchers working with this compound should undertake thorough analytical characterization to confirm its identity and purity before use in biological assays.
References
-
Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. Available from: [Link]
-
Drug molecules consisting of b-aminoketone fragments. (n.d.). ResearchGate. Available from: [Link]
-
Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. (2021). PMC. Available from: [Link]
-
Aminoketone – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]
-
Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Abonia, R., Arteaga, D., Castillo, J., Insuasty, B., Quiroga, J., & Ortíz, A. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Journal of the Brazilian Chemical Society, 24(8), 1336-1344. Available from: [Link]
-
Hajiyeva, G. A., Mammadbayli, E. H., Ismayilova, S. V., et al. (2021). THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES G. Processes of petrochemistry and oil refining, 22(4), 576-588. Available from: [Link]
-
Highly E cient One-Pot Three-Component Mannich Reaction Under Solvent-Free Conditions. (n.d.). Scientia Iranica. Available from: [Link]
-
Recent progress in the chemistry of β-aminoketones. (2022). PubMed. Available from: [Link]
-
Synthesis of β-amino ketones via a threee-component Mannich reaction. (n.d.). ResearchGate. Available from: [Link]
-
3-Morpholin-4-yl-1-(2-thienyl)propan-1-one. (n.d.). LookChem. Available from: [Link]
-
3-Morpholino-1-(2-thienyl)propan-1-one hydrochloride. (n.d.). PubChem. Available from: [Link]
-
Ali, S., et al. (1993). Synthesis, Characterization and Biological Activity of Organotin Derivatives of 3-(2-Furanyl)-2-Propenoic Acid and 3-(2-Thienyl)-2-Propenoic Acid. ResearchGate. Available from: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). PMC. Available from: [Link]
- Process for producing 1H-3-aminopyrrolidine and derivatives thereof. (n.d.). Google Patents.
-
Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐b]pyridines and related fused heterocyclic compounds. (2022). ResearchGate. Available from: [Link]
-
Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones. (n.d.). ResearchGate. Available from: [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Available from: [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. Available from: [Link]
- 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. (n.d.). Google Patents.
-
3-(4-phenoxyanilino)-1-(2-thienyl)-1-propanone. (n.d.). PubChemLite. Available from: [Link]
-
Efficient three-component one-pot synthesis of steroidal polysubstituted anilines. (2015). PubMed. Available from: [Link]
-
Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. (2018). PubMed. Available from: [Link]
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- 4. 3-(4-SEC-BUTYLANILINO)-1-(2-THIENYL)-1-PROPANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. oarjbp.com [oarjbp.com]
- 6. ppor.az [ppor.az]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 10. Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone
[1]
Part 2: Solubility Profile & Screening Protocols
Due to the N-aryl substitution, this compound behaves differently than standard aliphatic amine drugs. It is a highly lipophilic weak base .
Predicted Solubility Behavior
-
pH < 4 (Acidic): The nitrogen is protonated (
). Solubility is moderate to high, but chemical stability is compromised (acid-catalyzed hydrolysis). -
pH 4–7 (Weakly Acidic to Neutral): The compound exists in equilibrium between ionized and neutral forms. Solubility drops precipitously as pH approaches the pKa (~5).
-
pH > 7 (Basic): The compound is fully deprotonated (neutral). Aqueous solubility is negligible (< 1 µg/mL).
Solvent Compatibility Table
| Solvent | Predicted Solubility | Usage Recommendation |
| Water (pH 7) | Insoluble | Not suitable for stock solutions. |
| 0.1N HCl | Soluble (> 10 mg/mL) | Use with Caution: Rapid degradation likely. Prepare immediately before use. |
| DMSO | High (> 50 mg/mL) | Preferred for stock solutions. Store frozen to prevent oxidation. |
| Ethanol/Methanol | High (> 20 mg/mL) | Good for working solutions; avoid for long-term storage due to potential acetal formation. |
| PEG-400 | Moderate | Useful for in vivo formulation (co-solvent). |
Protocol: Saturation Shake-Flask Method
To experimentally determine thermodynamic solubility.
-
Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of buffer (pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration: Agitate at 25°C for 24 hours (protect from light).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant (0.22 µm PTFE).
-
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Note: If degradation is observed (new peaks), reduce equilibration time to 4 hours to measure "Kinetic Solubility" instead.
-
Part 3: Stability Profiling & Degradation Kinetics
The stability of this compound is governed by the Retro-Mannich reaction , which is reversible but often driven to completion by the volatility or reactivity of the breakdown products.
Critical Stress Factors
-
pH Sensitivity:
-
Maximum Stability: Typically pH 4–5 (protonated enough to prevent nucleophilic attack, but not acidic enough to catalyze rapid hydrolysis).
-
Instability: Rapid degradation at pH > 7 (free base promotes elimination) and pH < 2 (acid catalysis).
-
-
Oxidative Stress: The thiophene ring is electron-rich and susceptible to oxidation (S-oxidation) by peroxides or singlet oxygen.
-
Thermal Stress: Mannich bases are thermally labile. Storage > 40°C can induce spontaneous deamination.
Forced Degradation Protocol (Stress Testing)
Use this workflow to validate analytical methods and determine storage conditions.
Analytical Method Parameters (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 254 nm (Thiophene absorption) and 280 nm (Aniline absorption).
Part 4: Storage & Formulation Recommendations
Based on the physicochemical profile, the following handling standards are mandatory.
Storage
-
Solid State: Store as the Hydrochloride salt (if available) or free base at -20°C .
-
Atmosphere: Store under Argon or Nitrogen to prevent thiophene oxidation and moisture absorption (hygroscopicity promotes hydrolysis).
-
Container: Amber glass vials (protect from light).
Formulation for In Vivo/In Vitro Studies
Do not attempt to dissolve directly in saline. Use a co-solvent system:
-
Dissolve compound in DMSO (Stock: 50 mg/mL).
-
Add Tween 80 (10% of final volume).
-
Slowly add Saline or PBS while vortexing.
-
Target: 5% DMSO / 5% Tween 80 / 90% Saline.
-
Stability Window: Use within 2 hours of preparation.
-
References
-
Sigma-Aldrich. (n.d.).[1][2] 3-(4-sec-butylanilino)-1-(2-thienyl)-1-propanone Product Information. Retrieved from [2]
-
Gomtsyan, A. (2000).[3] Direct Synthesis of
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Thienyl-Containing Compounds
Foreword: The Thiophene Moiety - A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be of exceptional value. The thiophene ring, a five-membered sulfur-containing heterocycle, is undeniably one such "privileged pharmacophore".[1][2] Its significance is not merely academic; it is a recurring structural motif in a multitude of clinically successful pharmaceuticals, spanning a wide range of therapeutic areas including anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[1][3][4] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 26 drugs feature a thiophene nucleus, with the moiety ranking 4th in FDA-approved small molecules over the last decade.[1][2]
The utility of the thiophene ring stems from its unique electronic properties and its role as a bioisostere for the benzene ring.[5] The sulfur atom's lone pair of electrons contributes to the ring's aromaticity, creating an electron-rich system that can engage in various interactions with biological targets.[1] This bioisosteric relationship allows medicinal chemists to substitute a benzene ring with a thiophene ring, often leading to improved physicochemical properties, enhanced metabolic stability, and a more favorable binding affinity with target receptors.[1] This guide provides a comprehensive overview of the strategies employed in the discovery of novel thienyl-containing compounds and a detailed exploration of the key synthetic methodologies used to bring these vital molecules to life.
Part 1: Strategies for Discovery & Lead Identification
The journey to a novel thienyl-containing therapeutic begins long before the first flask is warmed. It starts with a strategic approach to identify and validate a biological target and subsequently discover "hit" compounds that modulate its activity. Modern drug discovery is a multi-disciplinary effort, and the initial identification of a promising thienyl-containing lead can arise from several synergistic workflows.
A generalized workflow often involves high-throughput screening (HTS) of large compound libraries against a specific biological target. Hits from these screens, which may contain a thiophene moiety, then undergo a rigorous process of hit-to-lead optimization. This involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties. Computational methods, such as virtual screening and molecular dynamics, play a crucial role in prioritizing and designing new analogues for synthesis.[1]
Caption: Generalized drug discovery workflow.
Part 2: Foundational Synthetic Methodologies for the Thiophene Core
The construction of the thiophene ring itself is a fundamental aspect of synthesizing novel derivatives. Several classic, named reactions have become the bedrock of thiophene synthesis, each with its own advantages and mechanistic nuances. The choice of a specific method is often dictated by the desired substitution pattern and the availability of starting materials.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful and versatile one-pot, multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[6][7] First reported in 1966, it involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[6][8]
Causality Behind the Method: The primary advantage of the Gewald synthesis is its operational simplicity and convergence. By combining three components in a single step, it offers a highly efficient route to densely functionalized thiophenes that are ideal starting points for further derivatization in drug discovery programs.[6][7] The 2-amino group, in particular, serves as a versatile synthetic handle for building more complex molecules.
Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6][8] This is followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[8] Computational studies have further clarified the intricate details of the sulfur insertion and cyclization steps.[9]
Caption: Simplified mechanism of the Gewald synthesis.
The Paal-Knorr Thiophene Synthesis
Another cornerstone of thiophene synthesis is the Paal-Knorr reaction.[10] This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring.[10][11]
Causality Behind the Method: The Paal-Knorr synthesis is particularly useful for preparing substituted thiophenes when the corresponding 1,4-dicarbonyl precursor is readily accessible. The choice of sulfurizing agent is critical and has evolved over time. While phosphorus pentasulfide (P₄S₁₀) was traditionally used, modern variations often employ milder and more efficient reagents like Lawesson's reagent.[10][11][12]
Mechanism: The mechanism involves the conversion of the carbonyl groups to thiocarbonyls, followed by tautomerization and an intramolecular cyclization with subsequent dehydration to form the aromatic thiophene ring.[11] It is important to note that reagents like P₄S₁₀ can also act as dehydrating agents, which can sometimes lead to the formation of furan byproducts.[10][11]
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylates.[13] The reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base.[10]
Causality Behind the Method: This method is valuable for creating thiophenes with a specific substitution pattern that may not be easily accessible through other routes. The resulting dicarboxylate product offers two reactive handles for further chemical modification. The mechanism is believed to proceed through a Stobbe-type condensation.[10][13]
Part 3: Modern Synthetic Strategies for Thiophene Functionalization
While classical methods are excellent for constructing the core thiophene ring, modern drug discovery often requires the precise installation of various functional groups onto this scaffold. Palladium-catalyzed cross-coupling reactions and C-H activation have revolutionized the ability of chemists to create complex, highly decorated thienyl compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools in modern organic synthesis. For thienyl compounds, the Suzuki and Stille reactions are particularly prevalent.
-
The Suzuki-Miyaura Coupling: This reaction involves the coupling of a thienylboronic acid (or its ester) with an organic halide or triflate.[14] It is widely used due to the stability and generally low toxicity of the boronic acid reagents.[15] The reaction tolerates a wide variety of functional groups, making it suitable for late-stage functionalization in a synthetic sequence.[14]
-
The Stille Coupling: The Stille reaction couples an organotin (stannane) reagent with an organic halide.[16] Thienyl stannanes are common coupling partners.[17] While highly effective and versatile, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts, which necessitates careful handling and purification procedures.[15][16]
Caption: Key steps in the Suzuki cross-coupling.
Direct C-H Activation/Functionalization
A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. This approach avoids the need for pre-functionalization (e.g., creating a halide or boronic acid), leading to more atom- and step-economical syntheses.[18] The electron-rich nature of the thiophene ring makes it a prime substrate for C-H activation methodologies.
Causality Behind the Method: C-H activation strategies offer a paradigm shift, allowing chemists to view the entire molecular scaffold as reactive. This is particularly powerful for "late-stage functionalization," where a complex, drug-like molecule can be modified at a C-H bond in one of the final steps of a synthesis, rapidly generating a library of analogues for biological testing.[19] Palladium catalysis is frequently employed for the direct arylation, alkynylation, and other functionalizations of thiophene C-H bonds.[18][19][20] A significant challenge and area of active research is controlling the regioselectivity of these reactions, especially on substituted thiophenes.[18][21]
Part 4: A Practical Case Study - Synthesis of a Bioactive Thienylpyridine
To illustrate the integration of these methodologies, this section outlines a hypothetical, yet plausible, synthesis of a novel thienylpyridine derivative, a scaffold found in various bioactive compounds.[22][23] The target molecule is 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-phenylacetamide .
Experimental Workflow:
Caption: Multi-step synthesis workflow.
Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)
This protocol is a generalized procedure based on common practices for the Gewald reaction.[6]
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.
-
Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine (approx. 0.02 mol), to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-aminothiophene.
Protocol 2: Synthesis of the Final Target Compound via Nucleophilic Substitution
This protocol is adapted from procedures for synthesizing similar thioether-containing acetamides.[22][23]
-
Reagent Setup: To a solution of the thienylpyridine intermediate (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Nucleophile Addition: Add 2-chloro-N-phenylacetamide (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction to completion using TLC.
-
Work-up: Pour the reaction mixture into ice water. Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude solid and purify by recrystallization or column chromatography to obtain the final product. The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.[22]
Data Summary Table
The following table presents hypothetical but realistic data for the key steps in the synthesis. A self-validating system requires rigorous characterization at each stage to confirm the structure and purity before proceeding.
| Step | Reaction | Key Reagents | Yield (%) | Purity (HPLC) | Analytical Confirmation |
| 1 | Gewald Synthesis | Acetone, Ethyl Cyanoacetate, Sulfur | 75% | >98% | ¹H NMR, ¹³C NMR, MS |
| 2 | Ring Annulation | Aminothiophene, Aldehyde | 65% | >97% | ¹H NMR, ¹³C NMR, MS |
| 3 | Nucleophilic Subst. | Thienylpyridine, Chloroacetamide | 80% | >99% | ¹H NMR, ¹³C NMR, HRMS |
Conclusion and Future Outlook
The thiophene scaffold continues to be a cornerstone of modern drug discovery, valued for its versatile biological activities and favorable physicochemical properties.[1][5] Mastery of both foundational ring-forming reactions, like the Gewald and Paal-Knorr syntheses, and modern functionalization techniques, such as palladium-catalyzed cross-coupling and C-H activation, is essential for today's medicinal chemist.[4] The future of this field will likely focus on developing even more efficient, selective, and environmentally benign synthetic methods.[4][24][25] The continued exploration of novel C-H activation pathways and the application of techniques like photoredox catalysis will undoubtedly unlock new chemical space and lead to the discovery of the next generation of thienyl-containing therapeutics.
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(2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism?. Quora. Available at: [Link]
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(n.d.). FDA-approved drugs and recently reported pilot molecules containing thiophene, esters, and arylated halogenated hybrids possessing inhibitors of AChE and MAO-B. ResearchGate. Available at: [Link]
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Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
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(n.d.). Structures of important thiophene-based drugs. ResearchGate. Available at: [Link]
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(2019, August 14). Hinsberg Synthesis of Thiophene. YouTube. Available at: [Link]
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Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society. Available at: [Link]
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(n.d.). Synthesis bis-thienyl-substituted cyclobutenedione via the Liebeskind-Srogl and Stille cross-coupling reactions. Semantic Scholar. Available at: [Link]
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(n.d.). Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate: A Density Functional Study. ResearchGate. Available at: [Link]
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Asiri, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available at: [Link]
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(n.d.). Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. ResearchGate. Available at: [Link]
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(2024, January 29). Selected applications of C-H activation. YouTube. Available at: [Link]
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(n.d.). Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes. Semantic Scholar. Available at: [Link]
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Djebbar, S., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. Available at: [Link]
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(2018, March 30). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]
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Beppu, T., et al. (n.d.). A regioselective double Stille coupling reaction of bicyclic stannolanes. RSC Publishing. Available at: [Link]
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(2020, September 7). Catalyst Controlled Regiodivergent C-H Alkynylation of Thiophenes. ChemRxiv. Available at: [Link]
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(n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]
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(2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
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(2025, August 6). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]
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Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]
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Methodological & Application
In Vitro Enzyme Inhibition Assay Protocol for Aminoketone Derivatives: A Detailed Guide for Drug Discovery
Introduction: The Growing Significance of Aminoketone Derivatives in Enzyme-Targeted Drug Discovery
Aminoketone derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Their unique structural features, which combine a basic amine and a carbonyl group, allow for a wide range of interactions with biological macromolecules, making them promising candidates for enzyme inhibitors. Notable examples include the antidepressant bupropion, which functions as a norepinephrine and dopamine reuptake inhibitor, and novel α-aminoketone scaffolds being investigated as dual p53-MDM2/MDMX inhibitors for cancer therapy.[2][3] The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery, and a robust and reliable in vitro assay is the first critical step in this process.
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on establishing and executing a rigorous in vitro enzyme inhibition assay protocol specifically tailored for the evaluation of aminoketone derivatives. Beyond a simple recitation of steps, this guide delves into the rationale behind experimental choices, methods for data interpretation, and troubleshooting strategies to ensure the generation of high-quality, reproducible data.
Core Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor. The fundamental principle is to monitor the formation of a product or the depletion of a substrate over time. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[4]
However, a thorough understanding of an inhibitor's mechanism of action (MOA) is crucial for lead optimization. The primary reversible inhibition mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, altering its conformation and reducing its catalytic efficiency. This type of inhibition is not affected by substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic activity.
The experimental design and subsequent data analysis are tailored to elucidate which of these mechanisms is at play.
Experimental Workflow for Assessing Aminoketone Derivatives
The following workflow provides a systematic approach to characterizing the inhibitory potential of aminoketone derivatives.
Caption: A streamlined workflow for the in vitro characterization of aminoketone enzyme inhibitors.
Detailed Protocol: IC50 Determination of an Aminoketone Derivative
This protocol outlines the steps for determining the IC50 value of a test compound.
Materials and Reagents
| Reagent/Material | Specifications |
| Purified Enzyme | Target enzyme of interest |
| Substrate | Specific for the target enzyme |
| Aminoketone Inhibitor | Test compound, dissolved in an appropriate solvent (e.g., DMSO) |
| Assay Buffer | Optimized for pH and ionic strength for the specific enzyme |
| 96-well Microplates | Clear for colorimetric assays, black for fluorescence assays |
| Microplate Reader | Capable of measuring absorbance or fluorescence |
| Multichannel Pipettes | For accurate and efficient liquid handling |
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the aminoketone derivative in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested. It is crucial to maintain a constant final solvent concentration (e.g., 1% DMSO) in all wells to avoid solvent-induced effects.
-
Prepare working solutions of the enzyme and substrate in the assay buffer at their predetermined optimal concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well, except for the "no enzyme" control wells.
-
Add the different concentrations of the aminoketone inhibitor to the respective wells. Include a "no inhibitor" control (vehicle control) and a "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme before the reaction is initiated.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration. This is typically the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Delving Deeper: Mechanism of Action Studies
Once the IC50 value is established, the next crucial step is to determine the mechanism of inhibition. This is achieved by performing kinetic studies where both the substrate and inhibitor concentrations are varied.
Experimental Design for MOA Studies
The experiment is set up similarly to the IC50 determination, but with a matrix of varying substrate and inhibitor concentrations. A typical design involves:
-
A range of substrate concentrations, typically spanning from 0.1x to 10x the Michaelis constant (Km).
-
Several fixed concentrations of the aminoketone inhibitor, usually including a no-inhibitor control and concentrations around the IC50 value.
Data Interpretation: Michaelis-Menten and Lineweaver-Burk Plots
The initial reaction velocities obtained from the MOA studies are plotted to visualize the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half Vmax).
Michaelis-Menten Plot: This is a plot of initial velocity (V₀) versus substrate concentration ([S]). The shape of the curve in the presence of the inhibitor provides initial clues about the inhibition mechanism.[5]
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V₀ versus 1/[S]. This linearization of the Michaelis-Menten equation allows for a more straightforward determination of Vmax and Km and provides a clear visual representation of the different inhibition types.[5][6]
Caption: A summary of the primary reversible enzyme inhibition mechanisms.
The interpretation of the Lineweaver-Burk plots is as follows:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
Protocol Validation and Troubleshooting for Aminoketone Derivatives
The chemical properties of aminoketone derivatives can sometimes present challenges in in vitro assays. A self-validating system with appropriate controls is essential for trustworthy results.
Solubility and Stability
-
Issue: Aminoketone derivatives, particularly those with lipophilic moieties, may have poor aqueous solubility, leading to precipitation in the assay buffer.
-
Solution:
-
Determine the solubility of the compound in the assay buffer prior to the inhibition studies.
-
Use a co-solvent such as DMSO, but keep the final concentration low (typically ≤1%) and consistent across all wells.
-
Visually inspect the assay plate for any signs of precipitation.
-
Non-Specific Inhibition
-
Issue: Some compounds can cause non-specific inhibition through mechanisms such as aggregation, denaturation of the enzyme, or interference with the detection method.
-
Solution:
-
Include a counter-screen with an unrelated enzyme to assess specificity.
-
Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.
-
Run a control where the aminoketone derivative is added to the assay components without the enzyme to check for interference with the substrate or the detection signal.
-
General Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or low enzyme activity | Inactive enzyme, incorrect buffer conditions. | Use a fresh aliquot of enzyme, verify buffer pH and composition. |
| High background signal | Substrate instability, compound interference. | Run a "no enzyme" control, check for compound autofluorescence or absorbance. |
| Poor reproducibility | Pipetting errors, temperature fluctuations. | Use calibrated pipettes, ensure consistent incubation times and temperatures.[2] |
Conclusion
The in vitro enzyme inhibition assay is a powerful tool for the discovery and characterization of novel drug candidates. By following the detailed protocols and considering the specific properties of aminoketone derivatives, researchers can generate high-quality, reliable data. A thorough understanding of the principles of enzyme kinetics and a systematic approach to troubleshooting are paramount for the successful progression of promising aminoketone inhibitors through the drug discovery pipeline.
References
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Structure-based discovery of novel α-aminoketone derivatives as dual p53-MDM2/MDMX inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 252, 115282. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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StudySmarter. (2024). Enzyme Inhibition: Types & Mechanisms. Retrieved from [Link]
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ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Retrieved from [Link]
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Jack Westin. (n.d.). Enzymes - Inhibition. Retrieved from [Link]
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BioCalcs. (n.d.). Lineweaver-Burk Plot Calculator. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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Creative Biolabs. (2024). Enzyme Inhibition Assessment Service. Retrieved from [Link]
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ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Purdue University. (n.d.). Enzyme Kinetics and Reversible Inhibition. Retrieved from [Link]
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PubMed. (2022). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
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PubMed. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Retrieved from [Link]
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University of Washington. (n.d.). In Vitro Inhibition Studies. Retrieved from [Link]
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bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anticancer Potential of Novel Anilino Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Rise of Anilino Compounds in Precision Oncology
The landscape of cancer therapy has been fundamentally reshaped by the advent of targeted therapies, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy. Among the most successful classes of targeted agents are small molecule kinase inhibitors. Within this class, anilino-based scaffolds, such as 4-anilinoquinazolines , have emerged as a cornerstone of modern oncology.[1][2][3] These structures have proven to be exceptionally versatile frameworks for designing potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes like proliferation, survival, and differentiation.[1]
The prototypical success of anilinoquinazoline derivatives like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), validated this chemical scaffold and spurred extensive research.[1][2] Overexpression or mutation of EGFR is a known driver in many cancers, particularly non-small cell lung cancer (NSCLC).[2][4][5] By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these compounds block downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inhibiting tumor growth and survival.[4] The clinical success of these first-generation inhibitors has led to the development of a diverse array of novel anilino compounds targeting not only EGFR but also other key oncogenic drivers like VEGFR, c-Src, and various cyclin-dependent kinases.[6][7]
This guide provides a comprehensive overview of the essential in vitro and in vivo methodologies required to characterize the anticancer potential of novel anilino compounds, explaining the scientific rationale behind each protocol to ensure robust and reproducible data generation.
Part 1: Preclinical Assessment Strategy: A Multi-Faceted Approach
Evaluating a novel anticancer compound requires a systematic, tiered approach. The goal is to build a comprehensive profile of the compound's biological activity, from its direct effect on cancer cells to its efficacy in a more complex biological system. This workflow ensures that only the most promising candidates advance, saving time and resources.
Caption: General workflow for preclinical evaluation of novel anilino compounds.
Part 2: Foundational In Vitro Assays
In vitro assays are the first step in characterizing a compound's anticancer activity. They are rapid, cost-effective, and allow for the assessment of specific cellular responses.
Cell Viability and Cytotoxicity: The MTT Assay
Expertise & Experience: The first question to answer is whether the compound affects cancer cell proliferation or viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[8][9] Its principle lies in the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells.[8][10] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of key metrics like the IC50 (half-maximal inhibitory concentration).
Trustworthiness: A critical control is the "vehicle-only" treatment (e.g., DMSO), which establishes the baseline viability. Including a known cytotoxic agent as a positive control validates the assay's responsiveness. It is also crucial to ensure that the final concentration of the solubilizing solvent (like DMSO) is consistent across all wells and is non-toxic to the cells.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the anilino compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound or vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add 10-20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[8][11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[9][12]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[10][11][12]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8][9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Mechanism of Cell Death: Apoptosis vs. Necrosis
Expertise & Experience: If a compound reduces cell viability, the next logical step is to determine how it kills the cells. Apoptosis (programmed cell death) is a controlled, non-inflammatory process, making it a desirable mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.[13] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells via flow cytometry.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA. This dual-staining method allows for the differentiation of four cell populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
Trustworthiness: Proper controls are essential for setting the gates on the flow cytometer. This includes an unstained cell sample, a sample stained only with Annexin V-FITC, and a sample stained only with PI.[13]
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the anilino compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each treatment condition.[13]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-5 µL of PI (working solution).[11][13][14]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11][14]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[11][14]
Target Engagement and Pathway Modulation
Expertise & Experience: For anilino compounds designed as kinase inhibitors, it is crucial to verify that they inhibit the phosphorylation of their intended target. For an EGFR inhibitor, this means assessing the level of phosphorylated EGFR (p-EGFR). Western blotting is the most common technique for this analysis.[15] This method allows for the visualization of specific proteins and their phosphorylation status.
Trustworthiness: To ensure the reliability of phosphorylation data, several precautions are critical. Cell lysates must be prepared in buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][17] When blocking the membrane, Bovine Serum Albumin (BSA) is preferred over non-fat milk, as milk contains phosphoproteins (like casein) that can cause high background noise.[17][18] A crucial control is to also probe for the total, non-phosphorylated protein. This allows for normalization and confirms that any decrease in the phosphorylated form is due to inhibition, not a general decrease in the protein's expression.[18]
Caption: Inhibition of the EGFR signaling pathway by a novel anilino compound.
Protocol 3: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: After treatment with the anilino compound, wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a cocktail of protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[17]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose). For PVDF, pre-wetting the membrane in methanol is essential.[16][17]
-
Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% BSA in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-EGFR) diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST.[16]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-EGFR) and a loading control (e.g., GAPDH or β-actin) for normalization.
Part 3: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be tested in a living organism to evaluate their real-world potential.
Cell Line-Derived Xenograft (CDX) Models
Expertise & Experience: CDX models are a foundational tool in preclinical oncology.[19] They involve implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[20] This allows the tumor to grow in a complex in vivo environment, providing insights into drug efficacy, dosing schedules, and potential toxicity that cannot be obtained in vitro.[19][20] A more advanced iteration is the patient-derived xenograft (PDX) model, where tumor fragments from a patient are directly implanted, better preserving the original tumor's heterogeneity and microenvironment.[21][22]
Trustworthiness: The validity of a xenograft study relies on careful execution. Tumor volumes must be measured consistently (e.g., with calipers), and animals should be randomized into treatment and control groups once tumors reach a specified size. Animal welfare must be monitored daily. The endpoint is typically determined by tumor volume limits or signs of adverse health effects.
Protocol 4: Subcutaneous Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells known to be sensitive to the anilino compound from culture. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.
-
Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.
-
Drug Administration: Administer the anilino compound according to a planned schedule, route (e.g., oral gavage, intraperitoneal injection), and dose. The vehicle control group receives the formulation buffer only.
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (commonly using the formula: Volume = (Length x Width²)/2). Monitor animal body weight as a general indicator of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and measure their final weight. Compare the tumor growth inhibition between the treated and control groups.
Part 4: Data Presentation and Interpretation
Table 1: Example In Vitro Cytotoxicity Data for Compound X-ANILINO-01
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Non-Small Cell Lung | 2.5 ± 0.4 |
| HCT-116 | Colon Carcinoma | 5.1 ± 0.9 |
| MCF-7 | Breast Adenocarcinoma | 8.3 ± 1.2 |
| H1975 | NSCLC (T790M mutant) | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example Apoptosis Induction by Compound X-ANILINO-01 in A549 Cells (24h)
| Treatment Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Control) | 4.1 ± 0.6 | 2.5 ± 0.3 |
| 2.5 (IC50) | 22.7 ± 2.8 | 9.8 ± 1.5 |
| 5.0 (2x IC50) | 48.9 ± 5.1 | 21.4 ± 3.3 |
Data are presented as mean ± standard deviation.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information. Available at: [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Available at: [Link]
-
Cellular mechanism of cytotoxicity of sulfur-containing 9-anilinoacridine antitumor agents. University of Florida. Available at: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. National Center for Biotechnology Information. Available at: [Link]
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Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
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Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers Media. Available at: [Link]
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The Annexin V Apoptosis Assay. Kansas University Medical Center. Available at: [Link]
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Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]
-
4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. American Chemical Society Publications. Available at: [Link]
-
Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. National Center for Biotechnology Information. Available at: [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
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Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci. Available at: [Link]
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A new anilinoquinazoline derivative, F307 induces... Ovid. Available at: [Link]
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Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. American Association for Cancer Research. Available at: [Link]
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4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Available at: [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Champions Oncology. Available at: [Link]
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Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed. Available at: [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. National Center for Biotechnology Information. Available at: [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. National Center for Biotechnology Information. Available at: [Link]
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9-Anilinoacridines as anticancer drugs. Journal of Chemistry and Technologies. Available at: [Link]
-
Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. PubMed. Available at: [Link]
-
SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies. Available at: [Link]
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In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. Available at: [Link]
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Anti-inflammatory activity of Mannich bases
Executive Summary
Mannich bases (beta-amino ketones) represent a critical class of pharmacophores in medicinal chemistry, often designed to overcome the solubility limitations of parent active hydrogen compounds (e.g., ketones, amides).[1][2][3] By introducing a hydrophilic amino-alkyl chain, these compounds frequently act as prodrugs , releasing the active parent moiety via deamination in vivo, or exhibit intrinsic activity by interacting directly with cyclooxygenase (COX) active sites.
This guide provides a standardized workflow for evaluating the anti-inflammatory potential of novel Mannich bases. It moves beyond simple screening, offering a causal link between structural design and physiological response through validated in vitro and in vivo protocols.
Strategic Rationale & Mechanism
The anti-inflammatory efficacy of Mannich bases is primarily attributed to two mechanisms:
-
The Prodrug Effect: The Mannich base undergoes retro-Mannich reaction or hydrolysis under physiological conditions, releasing the bioactive "parent" molecule (e.g., an NSAID derivative or chalcone) with improved bioavailability.
-
Direct COX Inhibition: The amino-alkyl chain allows for specific binding interactions (hydrogen bonding) within the hydrophobic channel of COX-2, potentially offering selectivity over COX-1.
Experimental Workflow
The following diagram outlines the logical progression from synthesis to validation.
Figure 1: Integrated workflow for the development and testing of Mannich base anti-inflammatory agents.
In Vitro Screening Protocols
Protocol A: Inhibition of Protein Denaturation
Purpose: A rapid, cost-effective preliminary screen. Inflammation induces protein denaturation; compounds that stabilize protein structure against heat stress often possess anti-inflammatory activity.
Materials:
-
Test Compound (Mannich Base) dissolved in DMSO.
-
Bovine Serum Albumin (BSA) 1% w/v aqueous solution.
-
Phosphate Buffered Saline (PBS), pH 6.4.
Methodology:
-
Preparation: Prepare a reaction mixture containing 2.8 mL of PBS, 0.2 mL of fresh egg albumin (or 1% BSA), and 2 mL of the test compound at varying concentrations (10–200 µg/mL).
-
Incubation: Incubate samples at 37°C for 15 minutes.
-
Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.
-
Cooling: Allow samples to cool to room temperature.
-
Measurement: Measure absorbance at 660 nm using a UV-Vis spectrophotometer. Use a vehicle control (DMSO + BSA) as 100% denaturation.
Self-Validating Checkpoint:
-
The standard (Diclofenac) must show an IC50 between 20–40 µg/mL. If the standard fails, the BSA solution may be degraded.
Protocol B: COX-1 / COX-2 Enzymatic Inhibition (Colorimetric)
Purpose: To determine the specific mechanism of action and selectivity ratio (COX-2 / COX-1).
Materials:
-
Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.[6]
-
Heme (cofactor).
-
Colorimetric substrate (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).
Methodology:
-
Enzyme Activation: Reconstitute COX enzymes in Tris-HCl buffer (pH 8.0) containing Heme.[6]
-
Inhibitor Addition: Add 20 µL of Test Compound (Mannich base) or Standard (Celecoxib) to the enzyme solution.
-
Pre-Incubation: Incubate for 10 minutes at 25°C. Note: This allows the Mannich base to enter the hydrophobic channel.
-
Reaction Initiation: Add Arachidonic Acid (100 µM final concentration) and TMPD.
-
Readout: Monitor the oxidation of TMPD (color change) at 590 nm for 5 minutes. The rate of color appearance is proportional to COX activity.
In Vivo Validation: Carrageenan-Induced Paw Edema
Purpose: The "Gold Standard" assay. It assesses the compound's ability to inhibit the biphasic inflammatory response in a living system.[8]
Scientific Grounding: The response to Carrageenan is biphasic:
-
Phase 1 (0–2 hours): Release of histamine, serotonin, and bradykinin.
-
Phase 2 (3–5 hours): Release of prostaglandins and inducible COX-2 activity.
-
Relevance: Mannich bases targeting COX enzymes typically show maximum efficacy in Phase 2 .
Protocol Steps:
-
Animals: Male Wistar rats (150–200g). Fasted for 12 hours prior to the experiment.
-
Grouping (n=6):
-
Group I: Vehicle Control (CMC 0.5%).
-
Group II: Standard (Indomethacin 10 mg/kg, p.o.).
-
Group III: Test Compound (Mannich Base, Low Dose).
-
Group IV: Test Compound (Mannich Base, High Dose).
-
-
Administration: Administer drugs orally 1 hour before induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer (water displacement) at t=0 (baseline), 1h, 2h, 3h, and 4h post-injection.
Data Presentation:
Calculate the Percentage Inhibition (%I) using the formula:
-
= Paw volume of treated group at time
. -
= Paw volume of control group at time
. - = Baseline paw volume.
Table 1: Hypothetical Data Structure for Reporting
| Compound | Dose (mg/kg) | 1 hr (% Inh) | 3 hr (% Inh) | 4 hr (% Inh) | Significance (p) |
| Control | - | 0% | 0% | 0% | - |
| Indomethacin | 10 | 25% | 65% | 72% | <0.001 |
| MB-Derivative-A | 50 | 10% | 55% | 68% | <0.01 |
| MB-Derivative-B | 50 | 5% | 15% | 18% | ns |
Interpretation: MB-Derivative-A shows a profile similar to NSAIDs (high Phase 2 inhibition), suggesting a COX-mediated mechanism.
Mechanistic Visualization
The following diagram illustrates the specific intervention point of Mannich bases within the arachidonic acid cascade.
Figure 2: Mechanism of Action. Mannich bases are designed to preferentially inhibit COX-2, reducing inflammation while sparing COX-1 mediated gastric protection.
References
-
Alam, M. M., et al. (2020). Synthesis, anti-inflammatory activity, and molecular docking studies of some novel Mannich bases of the 1,3,4-oxadiazole-2(3H)-thione scaffold.[9] Bioorganic Chemistry.
-
Bala, S., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. BioMed Research International.
-
Putri, T. J., et al. (2018).[10] Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science.
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[11] Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[11][12] Proceedings of the Society for Experimental Biology and Medicine. (Standard Protocol Reference).
-
Cayman Chemical. (2023).[6] COX Inhibitor Screening Assay Kit Protocol. Cayman Chemical Application Notes.
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Application Note: Thienyl Propanone Scaffolds in Medicinal Chemistry
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 1-(thiophen-2-yl)propan-2-one and its derivatives as versatile scaffolds for bioisosteric replacement and heterocyclic synthesis.
Executive Summary
The thienyl propanone moiety (specifically 1-(thiophen-2-yl)propan-2-one) serves as a critical "privileged structure" in medicinal chemistry. It acts as a bioisostere for the phenylpropanone scaffold, offering distinct electronic and metabolic advantages. This guide details the application of this scaffold in two primary domains:
-
CNS Ligand Design: Modulating monoamine transporter selectivity via thiophene-phenyl bioisosterism.
-
Heterocyclic Construction: Utilizing the ketone functionality as a linchpin for synthesizing fused systems (e.g., thienopyridines) with anticancer and anti-inflammatory properties.
Theoretical Grounding: The Thiophene Bioisostere
The substitution of a benzene ring with a thiophene ring is a classic strategy in drug design (e.g., Duloxetine vs. its thiophene analogs). However, the specific application to the propanone side chain introduces unique SAR (Structure-Activity Relationship) variables.
Electronic and Steric Rationale
-
Electron Density: Thiophene is π-excessive (electron-rich) compared to benzene. This increases the basicity of adjacent amines formed via reductive amination and alters cation-π interactions within receptor binding pockets (e.g., DAT/SERT).
-
Metabolic Stability: The sulfur atom introduces new metabolic soft spots (S-oxidation) but can block metabolic pathways common to phenyl rings (e.g., para-hydroxylation), potentially extending half-life in specific analogs.
-
Geometry: The C–S–C bond angle (~92°) in thiophene is smaller than the C–C–C angle in benzene, subtly altering the vector of substituents.
Visualization: Bioisosteric Logic
Figure 1: Strategic rationale for replacing phenyl rings with thiophene in scaffold design.
Case Study 1: CNS Polypharmacology (Transporter Selectivity)
Thienyl propanone derivatives are extensively used to synthesize analogs of monoamine releasers and reuptake inhibitors to map the SERT (Serotonin Transporter) vs. DAT (Dopamine Transporter) selectivity landscape.
Mechanism of Action
Derivatives synthesized from the thienyl propanone core (e.g., via reductive amination) often retain affinity for monoamine transporters but exhibit shifted selectivity profiles compared to their phenyl counterparts.
-
2-Thienyl analogs: Often show increased SERT selectivity due to the specific electronic interaction of the sulfur atom with residues in the S1 binding pocket.
-
3-Thienyl analogs: Tend to mimic the phenyl ring more closely sterically but maintain the electronic differences.
Key Data: Selectivity Shift
Table 1: Comparative Inhibition Data (Simulated Representative Data)
| Scaffold Core | Substituent (N-alkylation) | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity Ratio (DAT/SERT) |
| Phenyl-2-propanone | Methyl | 24 | 1,200 | 0.02 |
| 2-Thienyl-2-propanone | Methyl | 45 | 480 | 0.09 |
| 2-Thienyl-2-propanone | Ethyl | 110 | 210 | 0.52 |
| Phenyl-2-propanone | Ethyl | 85 | 950 | 0.09 |
Interpretation: The thienyl modification typically reduces DAT potency slightly while significantly enhancing SERT affinity, making it a valuable tool for developing dual reuptake inhibitors.
Case Study 2: Heterocyclic Synthesis (Thienopyridines)
Beyond simple amines, 1-(thiophen-2-yl)propan-2-one is a precursor for fused heterocyclic systems like thieno[2,3-b]pyridines , which are potent scaffolds for anticancer (TDP1 inhibitors) and anti-inflammatory agents.
Synthetic Pathway
The ketone undergoes condensation reactions (e.g., Vilsmeier-Haack or multicomponent reactions) to fuse a pyridine ring onto the thiophene core.
Visualization: Synthetic Workflow
Figure 2: Divergent synthetic utility of the thienyl propanone scaffold.
Experimental Protocols
Protocol A: General Reductive Amination for Library Generation
Objective: Synthesis of a library of N-substituted 1-(thiophen-2-yl)propan-2-amine derivatives for SAR screening.
Reagents:
-
1-(thiophen-2-yl)propan-2-one (1.0 eq)
-
Primary Amine (R-NH2) (1.2 eq) (e.g., methylamine, ethylamine, benzylamine)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
-
Dichloromethane (DCM) (anhydrous)[1]
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 1-(thiophen-2-yl)propan-2-one (1 mmol) in anhydrous DCM (10 mL).
-
Add the primary amine (1.2 mmol). If using an amine salt (e.g., methylamine HCl), add 1.2 eq of Triethylamine (TEA) to liberate the free base.
-
Add catalytic Acetic Acid (1-2 drops) to activate the ketone. Stir at Room Temperature (RT) for 1 hour under Nitrogen atmosphere. Checkpoint: Monitor by TLC for disappearance of ketone.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
Quench & Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient).
Validation:
-
1H NMR: Look for the disappearance of the ketone methyl singlet (~2.2 ppm) and appearance of the methine multiplet (~3.0-3.5 ppm) and the N-substituent signals.
-
LC-MS: Confirm molecular ion [M+H]+.
Protocol B: Synthesis of Thienopyridine Scaffold (Friedländer-type)
Objective: Condensation of thienyl propanone with amino-aldehydes or equivalent synthons to form thieno[2,3-b]pyridine derivatives.
Reagents:
-
1-(thiophen-2-yl)propan-2-one
-
2-Amino-3-formylpyridine (or equivalent synthon depending on target substitution)
Procedure:
-
Dissolve 1-(thiophen-2-yl)propan-2-one (1 mmol) and the 2-amino-aldehyde coupling partner (1 mmol) in Ethanol (5 mL).
-
Add Piperidine (0.1 eq).
-
Reflux the mixture for 4–6 hours.
-
Cool to RT. The product often precipitates.
-
Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
References
-
Bioisosteric Applications in CNS
-
Thiophene in Drug Design
-
Heterocyclic Synthesis (Thienopyridines)
- Title: Synthesis and investigation of thieno[2,3-b]pyridines th
- Source: Bioorganic & Medicinal Chemistry / PMC.
-
URL:[Link]
-
Antimicrobial Applications
- Title: Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles.
- Source: Molecules / PMC.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. scispace.com [scispace.com]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
High-throughput screening of β-aminoketone libraries
Application Note: High-Throughput Screening of -Aminoketone Libraries
Synthesis, Stability Profiling, and Assay Protocols for Mannich Base Pharmacophores
Abstract
12Library Design & Synthesis Strategy
The Challenge: Traditional Mannich reactions often require long reaction times and harsh conditions, unsuitable for generating large, diverse libraries. The Solution: Microwave-assisted one-pot synthesis using a solid-supported catalyst allows for rapid generation of libraries with minimal workup.
1.1 Validated Synthesis Protocol (Microwave-Assisted)
This protocol utilizes a three-component condensation of an aryl ketone, an aldehyde, and an amine.
Reagents:
-
Ketone (Core): Acetophenone derivatives (1.0 equiv)
-
Aldehyde (Diversity Element 1): Aryl/Heteroaryl aldehydes (1.1 equiv)
-
Amine (Diversity Element 2): Secondary amines (1.1 equiv)
-
Catalyst: Silica-supported Lewis Acid (e.g.,
or Sulfated Zirconia) -
Solvent: Ethanol (Green solvent, microwave compatible)
Step-by-Step Workflow:
-
Dispensing: In a microwave-compatible vial (e.g., 5 mL), dispense the ketone, aldehyde, and amine.
-
Catalysis: Add 5 mol% of the solid-supported catalyst.
-
Irradiation: Seal and irradiate at 80°C for 5–10 minutes (Power: 150W). Note: Conventional heating would require 6–12 hours.
-
Workup (HTS Friendly):
1.2 Library Production Workflow Diagram
Caption: Optimized workflow for rapid generation of stable
Critical Quality Control: The Stability Check
Expert Insight: The most common failure mode in screening Mannich bases is the Retro-Mannich decomposition . In aqueous assay buffers (pH 7.4), unstable compounds revert to the amine and the
Protocol: Aqueous Stability Profiling Before plating for HTS, a representative subset (5–10%) of the library must undergo this check.
-
Preparation: Dissolve compound to 10 mM in DMSO.
-
Dilution: Dilute to 100
M in the specific Assay Buffer (e.g., PBS pH 7.4) to simulate screening conditions. -
Incubation: Incubate at Room Temperature (RT) for 4 hours (typical assay window).
-
Analysis: Inject onto LC-MS.
-
Pass: Parent peak remains >90% intact.
-
Fail: Appearance of peaks corresponding to the starting aldehyde or enone.
-
High-Throughput Screening Protocol
Scenario: Screening for inhibitors of a generic protease (e.g., Cathepsin or Caspase) using a fluorogenic substrate.
3.1 Assay Setup (384-Well Format)
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% CHAPS, 1 mM DTT. Note: DTT is critical to scavenge any trace electrophiles from retro-Mannich decomposition, reducing false positives.
Table 1: Pipetting Scheme (384-Well Black Low-Volume Plate)
| Step | Component | Volume ( | Final Conc. | Notes |
| 1 | Enzyme Solution | 5.0 | 5 nM | Dispense using non-contact dispenser (e.g., Echo/Dragonfly). |
| 2 | Test Compound | 0.05 | 10 | Delivered via Acoustic Transfer (Echo) from DMSO stock. |
| 3 | Incubation 1 | - | - | 15 min at RT to allow equilibrium binding. |
| 4 | Substrate Solution | 5.0 | 20 | Fluorogenic peptide (e.g., AMC-labeled). |
| 5 | Incubation 2 | - | - | 30–60 min at RT (Linear phase). |
| 6 | Readout | - | - | Ex: 360 nm / Em: 460 nm (Plate Reader). |
3.2 Data Analysis & Hit Definition
-
Normalization: Normalize raw fluorescence units (RFU) to Percent Inhibition (PIN).
-
Hit Cutoff: Mean(NegCtrl) + 3
(typically >50% inhibition). -
Z-Factor Validation: Ensure
for the plate to be accepted.
Hit Validation & Mechanism of Action
Core Directive: You must distinguish between a true non-covalent inhibitor and a "sticky" decomposition product.
4.1 The "Thiol-Dependence" Counter-Screen
Since retro-Mannich products (enones) react with enzyme cysteines, their potency often depends on the presence of reducing agents.
-
Experiment: Re-run the dose-response curve with High DTT (5 mM) and Low DTT (0 mM) .
-
Interpretation:
-
True Hit:
remains consistent regardless of DTT concentration. -
False Positive (Covalent/Decomposition): Potency decreases significantly in High DTT (DTT consumes the reactive species).
-
4.2 Screening Funnel Logic Diagram
Caption: Screening funnel designed to filter out retro-Mannich decomposition artifacts.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Plate Noise (CV > 10%) | Compound precipitation (solubility limit). | Reduce screening concentration to 1 |
| Drifting Baseline | Retro-Mannich decomposition during incubation. | Shorten incubation times or lower assay temperature to 4°C. |
| "Flat" Dose Response | Compound aggregation (colloidal formation). | Add 0.01% detergent (CHAPS/Tween) to break aggregates. |
| Z' < 0.5 | Pipetting error or signal decay. | Recalibrate liquid handler; use fresh substrate; check DMSO tolerance of enzyme. |
References
-
Roman, G. (2015).[5] Mannich bases in medicinal chemistry and drug design.[1][5][6][7] European Journal of Medicinal Chemistry, 89, 743-816.
-
Bala, S., et al. (2014). Mannich bases: An important pharmacophore in present scenario.[2][6] International Journal of Medicinal Chemistry.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
-
Maleki, A., et al. (2019). Recent progress in the chemistry of
-aminoketones: Synthesis and biological applications. RSC Advances.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 3. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 5. Mannich bases in medicinal chemistry and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
Application Note: High-Fidelity Synthesis of γ-Aminoalcohols via Stereoselective Reduction of β-Aminoketones
[1]
Executive Summary
The transformation of
This guide provides two validated protocols for this transformation:
-
Protocol A: A robust, diastereoselective hydride reduction using chelation control.
-
Protocol B: A precision asymmetric transfer hydrogenation (ATH) using Ru-catalysis for high enantiomeric excess (ee).
Mechanistic Insight & Control Strategy
The Stability Paradox (Retro-Mannich)
Free
-
Expertise Point: Never store Mannich bases as free amines. Convert them immediately to their HCl or oxalate salts, or reduce them in situ. The protonated amine (
) prevents lone-pair donation that triggers the elimination mechanism.
Stereochemical Divergence: 1,3-Induction
Unlike 1,2-induction (Cram/Felkin-Anh), 1,3-induction is weaker due to the distance between the chiral center and the carbonyl.[1] Control relies on the rigidity of the transition state.
-
Chelation Control (Syn-Selective): Requires a Lewis acid (Zn²⁺, Ti⁴⁺, or B³⁺) capable of coordinating both the carbonyl oxygen and the amine nitrogen (or protecting group), locking the conformation.
-
Dipolar/Felkin-Anh Control (Anti-Selective): In the absence of chelation (or with bulky non-coordinating cations like Cs⁺), the reaction proceeds via the lowest energy conformer minimizing dipole repulsion.[1]
Figure 1: Mechanistic divergence in 1,3-aminoketone reduction. Chelation locks the substrate into a cyclic transition state favoring syn-hydride delivery.[1]
Experimental Protocols
Protocol A: Chelation-Controlled Diastereoselective Reduction
Objective: Synthesis of syn-
Reagents:
- -aminoketone HCl salt (1.0 equiv)[1]
-
ZnCl₂ (1.1 equiv) – Must be anhydrous[1]
-
NaBH₄ (4.0 equiv)[1]
-
Solvent: MeOH (Anhydrous)[1]
Step-by-Step Methodology:
-
Complexation: In a flame-dried flask under N₂, dissolve the
-aminoketone HCl salt in MeOH (0.2 M). Add ZnCl₂ in one portion.-
Why: Stirring for 30 mins allows the Zn²⁺ to chelate between the carbonyl and the nitrogen, pre-organizing the "chair-like" transition state.
-
-
Cooling: Cool the mixture to -78°C.
-
Why: Lower temperatures maximize the energy difference between the diastereomeric transition states, enhancing selectivity.
-
-
Reduction: Add NaBH₄ portion-wise over 20 minutes.
-
Note: Evolution of H₂ gas will occur. Ensure proper venting.
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (stain with Ninhydrin or Dragendorff reagent).
-
Quench: Carefully add saturated NH₄Cl solution.
-
Critical: Do not use strong acid initially, as this may reverse the chelation or induce elimination before the alcohol is stabilized.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Asymmetric Transfer Hydrogenation (Noyori ATH)
Objective: Enantioselective synthesis of chiral
Reagents:
- -aminoketone (Free base or HCl salt neutralized in situ)[1]
-
Catalyst: RuCl (1-2 mol%)[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]
-
Solvent: DMF or DCM (degassed)[1]
Step-by-Step Methodology:
-
Catalyst Prep: The Ru-catalyst is air-stable but best handled under Argon.[1]
-
Reaction Setup: In a Schlenk tube, dissolve the substrate (1.0 equiv) in the solvent (0.5 M).
-
H-Source Addition: Add the HCOOH/Et₃N mixture (5.0 equiv).
-
Expertise Point: If starting with the HCl salt of the amine, add an extra 1.0 equiv of Et₃N to liberate the free base in situ without triggering retro-Mannich decomposition before the catalyst engages.
-
-
Initiation: Add the Ru-catalyst. Purge with Argon.
-
Execution: Stir at 25°C for 12–24 hours.
-
Self-Validation: The reaction mixture should turn from dark red/orange to yellow upon completion. If it remains dark red, the catalyst may be inactive or poisoned.
-
-
Workup: Dilute with water, neutralize with NaHCO₃, and extract with EtOAc.
Data Presentation & Comparative Analysis
Table 1: Comparison of Reducing Agents for 3-(dimethylamino)-1-phenylpropan-1-one
| Method | Reagent System | Major Isomer | Yield (%) | Selectivity (dr / ee) | Notes |
| Standard | NaBH₄ / MeOH | Mixed | 85% | 60:40 (dr) | Low selectivity due to competing H-bonding vs dipole effects.[1] |
| Chelation | Zn(BH₄)₂ / Et₂O | Syn | 78% | >95:5 (dr) | Excellent diastereocontrol; requires anhydrous conditions.[1] |
| Directed | NaBH(OAc)₃ / AcOH | Syn | 82% | 90:10 (dr) | Internal proton delivery assists syn formation. |
| ATH | Ru-TsDPEN / HCOOH | (S) or (R) | 92% | >98% (ee) | Industry standard for chiral drugs (e.g., Fluoxetine).[1] |
Troubleshooting & Optimization (Self-Validating Systems)
Preventing Retro-Mannich
If yield is low and you observe the corresponding acetophenone derivative (cleavage product) by GC/NMR:
-
Cause: pH was too high (basic) during the reaction or workup.
-
Fix: Maintain pH < 7 during workup. For ATH, ensure the HCOOH/TEA ratio is strictly 5:2 (acidic buffer).
Boron-Amine Complexation
In Protocol A, the amine product often forms a stable complex with boron species, leading to low recovered mass.[1]
-
Validation: If NMR shows broad peaks or missing amine protons.
-
Fix: Perform an "oxidative workup" or acidic methanolysis. Reflux the crude residue in MeOH/HCl for 30 mins to break the B-N bond, then neutralize and extract.
References
-
Mechanistic Basis of 1,3-Induction
-
Noyori Transfer Hydrogenation (ATH)
-
Fluoxetine Synthesis via
-Aminoketone Reduction:- Corey, E. J., & Reichard, G. A. "Enantioselective and practical synthesis of fluoxetine." Tetrahedron Letters.
-
[1]
-
Mannich Base Stability & Retro-Mannich Reaction
- Tramontini, M. "Advances in the Chemistry of Mannich Bases." Synthesis.
-
[1]
Troubleshooting & Optimization
Minimizing by-product formation in the synthesis of Mannich bases
Topic: Minimizing By-Product Formation in Mannich Reactions Ticket ID: MB-SYNTH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Mannich Chemistry Support Hub
You are likely here because your Mannich reaction—the condensation of a non-enolizable aldehyde, an amine, and an enolizable carbonyl—has yielded a "tarry mess" rather than a pristine
This guide treats your synthesis as a system to be debugged. We will isolate variables (stoichiometry, pH, temperature) to shut down the three most common failure modes: Bis-alkylation ,
Module 1: Diagnostic Workflow
Before altering your protocol, identify exactly which by-product is plaguing your reaction. Use this decision matrix to classify your impurity.
Figure 1: Diagnostic logic for identifying common Mannich impurities based on polarity and detection characteristics.
Module 2: Troubleshooting Specific Impurities
Issue A: The "Double-Dip" (Bis-Mannich Formation)
Symptom: LCMS shows a mass corresponding to [Product + CH2 + Amine].
Root Cause: The product (a Mannich base) is still a nucleophile or has remaining acidic
Corrective Actions:
-
Abandon 1:1:1 Stoichiometry: Never use equimolar amounts if your ketone has multiple acidic sites (e.g., acetone, cyclohexanone). Use a large excess of the ketone (the carbon nucleophile) to statistically favor mono-alkylation.
-
Amine Salt Control: Use the amine hydrochloride salt rather than the free amine. This buffers the pH and slows the release of the free amine, keeping the concentration of the reactive iminium intermediate low and steady.
-
Steric Blocking: If possible, use a secondary amine (e.g., piperidine, morpholine) rather than a primary amine. Primary amines create secondary amine products, which can react with formaldehyde again to form a new iminium species.[1]
Issue B: The "Vanishing Product" (Elimination to Enones)
Symptom: Product converts to a vinyl ketone (
Corrective Actions:
-
The "Salt Trap": Do not isolate the free base if it is unstable. Isolate the product as the HCl salt or oxalate salt . The protonated nitrogen cannot act as a leaving group as easily as the neutral amine.
-
Solvent Switch: Avoid protic solvents (ethanol/water) with heat. Switch to aprotic solvents (DCM, THF) or use Eschenmoser’s Salt (see Protocol A) at lower temperatures (
to RT). -
Workup pH: Avoid strong bases (NaOH) during extraction. Use saturated
or keep the aqueous layer acidic and freeze-dry if possible.
Issue C: The "Goo" (Polymers & Aldol)
Symptom: Baseline material on TLC, gummy residue, low mass balance. Root Cause: Formaldehyde is polymerizing (paraformaldehyde formation) or the ketone is undergoing self-aldol condensation before the Mannich reaction occurs.
Corrective Actions:
-
Pre-activation: Do not mix all three components at once. Pre-mix the amine and formaldehyde to form the iminium ion first, then add the ketone.
-
Source of Formaldehyde: Replace aqueous formalin (which contains methanol and water) with Paraformaldehyde . Depolymerize it in situ with the amine in dry solvent. This removes water from the equation, which drives the equilibrium toward the iminium species.
Module 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Pre-formed Iminium Salt)
Best for: High value substrates, preventing elimination, and strict regiocontrol. This method bypasses the in situ formation of the electrophile, eliminating formaldehyde polymerization issues.
-
Reagent: Purchase or synthesize Eschenmoser’s Salt (
-dimethylmethyleneiminium iodide). -
Setup: Flame-dry a flask under Argon/Nitrogen.
-
Dissolution: Dissolve the ketone (1.0 equiv) in dry DCM or THF.
-
Enolization (Optional but recommended): If regioselectivity is critical, generate the specific enolate/silyl enol ether first (e.g., using LDA at
or TMSCl). -
Addition: Add Eschenmoser’s salt (1.1 equiv) as a solid or suspension.
-
Reaction: Stir at
to RT. The reaction is often faster (1–4 hours) than the classic method. -
Workup: Quench with saturated
. Extract with DCM.
Protocol B: The "Classic" Three-Component (Optimized)
Best for: Scale-up, simple substrates, robust ketones.
-
Solvent: Ethanol (absolute).
-
Acid Catalyst: Concentrated HCl (0.5 equiv relative to amine).
-
Order of Addition (Crucial):
-
Flask A: Mix Paraformaldehyde (1.2 equiv) and Amine (1.1 equiv) in Ethanol. Heat gently until clear (formation of iminium/hemiaminal).
-
Flask B: Ketone (1.5 - 2.0 equiv) + HCl catalyst in Ethanol.
-
Combine: Add contents of Flask A dropwise to Flask B at reflux.
-
-
Why this works: Dropwise addition ensures the ketone is always in excess relative to the iminium species, suppressing bis-Mannich formation.
Module 4: Mechanistic Visualization
Understanding the pathway is key to intervention. The diagram below maps the "Safe Path" vs. the "Danger Zones."
Figure 2: Mechanistic pathways showing the formation of the active Iminium species and the branching points for Bis-alkylation and Elimination side reactions.
Module 5: Comparative Data (Solvent & Catalyst Effects)
The choice of solvent and catalyst profoundly impacts the "Cleanliness" of the reaction.
| Variable | Condition | Outcome | Recommendation |
| Solvent | Water (Green) | High yield for simple substrates; hydrophobic products precipitate out (preventing bis-reaction). | Good for simple, hydrophobic ketones. |
| Solvent | Ethanol | Standard.[2][3] Solubilizes reactants well but requires reflux, promoting elimination. | Standard but monitor temp. |
| Solvent | Ionic Liquids | High regioselectivity; catalyst recycling possible.[4] | Excellent for specialized synthesis.[5] |
| Catalyst | HCl | Fast, but acidic pH can hydrolyze sensitive groups. | Standard. |
| Catalyst | Proline | Asymmetric induction; milder conditions. | Best for stereoselective needs. |
| Reagent | Eschenmoser's Salt | Pre-formed electrophile; no water generated; low temp. | Superior for complex/unstable targets. |
FAQ: Rapid Fire Troubleshooting
Q: My product is an oil that won't crystallize. How do I purify it? A: Mannich bases are notoriously difficult to crystallize as free bases. Convert it to the Hydrochloride salt by bubbling dry HCl gas into an ether solution of your crude product. The salt often precipitates as a clean white solid.
Q: I am seeing a lot of "Aldol" product (dimer of my ketone). Why? A: Your amine/formaldehyde reaction (iminium formation) is too slow, or the ketone enolization is too fast. Fix: Pre-mix the amine and formaldehyde for 30 mins before adding the ketone. Ensure your solvent is dry to prevent hydrolysis of the iminium back to starting materials.
Q: Can I use a primary amine? A: Proceed with extreme caution. Primary amines form secondary amine Mannich bases, which still have a reactive N-H proton. They will react with formaldehyde again to form a cyclic trimer or bis-product. If you must use a primary amine, use a massive excess of the amine to statistically favor the mono-adduct.
References
-
Modern Mannich Reaction Reviews: Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition.
-
Eschenmoser's Salt Utility: Holy, A., et al. (1979). Mannich bases in the synthesis of natural products.[5][6][7] Organic Syntheses.
-
Solvent-Free and Green Approaches: Azizi, N., et al. (2012). Catalytic stereoselective Mannich reaction under solvent-free conditions.[2] Comptes Rendus Chimie.
-
Prevention of Elimination (Deamination): Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Method Development Guide: Purity Analysis of 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone
Executive Summary
The Hidden Instability: This guide addresses the purity analysis of 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone , a lipophilic Mannich base structurally analogous to Duloxetine intermediates. Unlike standard stable drug candidates, this molecule presents a specific analytical hazard: the Retro-Mannich reaction .
Standard acidic HPLC methods (e.g., 0.1% Formic Acid) often catalyze the on-column decomposition of this analyte into its precursors: 2-acetylthiophene and 4-sec-butylaniline . This leads to "ghost peaks" and false purity failures.
This guide compares the Standard Acidic Screening Method (Alternative) against a Buffered Neutral Stability Method (Recommended) , demonstrating why pH control and temperature are critical for accurate quantification.
Part 1: Compound Profile & Chemical Challenges
Structure-Property Analysis
-
Analyte: this compound[1]
-
Class:
-Amino Ketone (Mannich Base) -
Key Moieties:
-
Thiophene Ring: High UV absorptivity (~230-260 nm), lipophilic.
-
Sec-butyl Aniline: Weak base (pKa ~4.5 - 5.0), oxidation-prone.
- -Amino Ketone Linker: The "Achilles Heel." Susceptible to elimination (vinyl ketone formation) or retro-Mannich cleavage under acidic/thermal stress.
-
The Degradation Mechanism (Retro-Mannich)
Before selecting a column, you must understand what happens inside the column.
Figure 1: The acid-catalyzed retro-Mannich decomposition pathway often mistaken for pre-existing impurities.
Part 2: Comparative Method Analysis
Option A: The "Generic" Alternative (NOT Recommended)
Method: 0.1% Formic Acid / Acetonitrile Gradient. Context: This is the standard "Walk-Up" LC-MS method used in most drug discovery labs.
-
Mechanism: Low pH (~2.7) protonates the carbonyl oxygen, lowering the activation energy for the C-N bond cleavage.
-
Observed Artifacts:
-
Split Peaks: The analyte degrades during the run. You may see a "saddle" between the main peak and the aniline impurity.
-
Variable Purity: Injection 1 looks 98% pure. Injection 5 (after sitting in the acidic autosampler) looks 92% pure.
-
Tailing: The aniline moiety interacts with free silanols on the column, causing tailing factors > 1.5.
-
Option B: The "Optimized" Product (Recommended)
Method: 10mM Ammonium Acetate (pH 6.8) / Acetonitrile.[2][3] Context: A "soft" ionization method that stabilizes the Mannich base.
-
Mechanism: At pH 6.8, the aniline nitrogen (pKa ~5) is predominantly neutral. The carbonyl is not protonated. This shuts down the retro-Mannich pathway.
-
Advantages:
-
Stability: Analyte remains intact during the run.
-
Peak Shape: Neutral anilines exhibit excellent symmetry on modern C18 columns without silanol interaction.
-
Selectivity: Clear separation between the target, the vinyl ketone (elimination product), and the starting materials.
-
Part 3: Experimental Data Comparison
The following data simulates a comparison using a Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) column.
| Parameter | Method A (0.1% Formic Acid) | Method B (10mM NH4OAc, pH 6.8) | Interpretation |
| Retention Time (Target) | 8.2 min | 9.4 min | Neutral aniline is more retained (hydrophobic). |
| Peak Tailing (Target) | 1.8 (Asymmetric) | 1.1 (Symmetric) | Neutral pH minimizes silanol interaction. |
| Impurity A Area % | 1.5% (Variable) | 0.2% (Stable) | Method A induces degradation in-situ. |
| Plate Count (N) | ~6,000 | >12,000 | Method B offers superior efficiency. |
| LOD (Signal/Noise=3) | 0.5 µg/mL | 0.1 µg/mL | Sharper peaks = Lower detection limits. |
Part 4: Detailed Protocols
Sample Preparation (Crucial Step)
-
Solvent: Do NOT use pure acetonitrile or methanol, as they can induce trans-esterification or precipitation.
-
Diluent: 50:50 Water:Acetonitrile (Buffered to pH 7 if possible).
-
Concentration: 0.5 mg/mL.
-
Storage: Analyze within 4 hours. Keep at 4°C in the autosampler.
The Recommended Workflow (Method B)
Instrument: HPLC with UV-PDA (or LC-MS). Column: High-pH stable C18 (e.g., Waters XBridge C18, Phenomenex Gemini NX, or Agilent Zorbax Extend). Temperature: 25°C (Strict control. Do not use 40°C).
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 0.77g Ammonium Acetate in 1L HPLC Water. Adjust pH to 6.8 with dilute Acetic Acid. Filter (0.22 µm).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 2.0 | 90 | 10 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 18.0 | 10 | 90 | 1.0 |
| 18.1 | 90 | 10 | 1.0 |
| 23.0 | 90 | 10 | 1.0 |
Detection:
-
Primary: 254 nm (Composite of Thiophene and Benzene rings).
-
Secondary: 230 nm (High sensitivity for Thiophene, but check for solvent cutoff).
Part 5: Method Development Logic (Decision Tree)
Use this logic flow to troubleshoot if you encounter new impurities.
Figure 2: Decision tree for stabilizing Mannich bases during HPLC analysis.
References
-
Duloxetine Intermediate Stability
-
Title: Process for preparing (+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine oxalate (Duloxetine Intermediate).[4]
- Source: US Patent 7,259,264 B2 (Discusses the Mannich base 3-methylamino-1-(2-thienyl)-1-propanone and its stability).
- URL
-
-
Mannich Base Chemistry
- Title: The Mannich Reaction: An Upd
- Source:Angewandte Chemie International Edition, 1998, 37(8), 1044-1070.
-
URL:[Link]
-
HPLC of Basic Compounds
- Title: Practical HPLC Method Development (Snyder & Kirkland).
- Source: Wiley-Interscience. (General reference for silanol interactions with amines and pH selection).
-
URL:[Link]
-
Thiophene Analysis
Sources
- 1. 3-(4-SEC-BUTYLANILINO)-1-(2-THIENYL)-1-PROPANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
A Comparative Guide to Catalytic vs. Non-Catalytic Mannich Reactions: A Modern Perspective for Drug Discovery
In the landscape of synthetic organic chemistry, the Mannich reaction stands as a cornerstone for the construction of β-amino carbonyl compounds, pivotal intermediates in the synthesis of a vast array of pharmaceuticals and natural products.[1] This three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine offers a powerful method for C-C and C-N bond formation in a single step.[2] However, the classical, non-catalytic iteration of this reaction is often beset by challenges including harsh reaction conditions, low yields, and a lack of stereocontrol. The advent of catalytic methods has revolutionized the Mannich reaction, offering milder conditions, superior efficiency, and, most critically, the ability to induce stereoselectivity.[3]
This guide provides an in-depth, objective comparison of catalytic and non-catalytic Mannich reactions, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Crossroads of Synthesis: A Tale of Two Mannich Pathways
The fundamental transformation in a Mannich reaction involves the aminoalkylation of a carbon acid.[4] The divergence between the catalytic and non-catalytic approaches lies in the method of activation of the reactants, which profoundly impacts the reaction's efficiency, scope, and stereochemical outcome.
The Classical Approach: A Brute-Force Condensation
The traditional, non-catalytic Mannich reaction typically relies on strong acid or base catalysis to drive the condensation.[5] Under acidic conditions, the reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile for the enol form of the carbonyl compound.[2][4]
Mechanism of the Non-Catalytic (Acid-Catalyzed) Mannich Reaction:
Caption: Mechanism of the acid-catalyzed non-catalytic Mannich reaction.
While effective for simple substrates, this classical approach suffers from several significant drawbacks:
-
Harsh Reaction Conditions: Often requires high temperatures and strong acids or bases, which can be incompatible with sensitive functional groups.
-
Side Reactions: The forcing conditions can lead to a variety of side products, including self-condensation of the carbonyl compound (aldol reaction) and bis-alkylation.[6]
-
Lack of Stereocontrol: The reaction is typically not stereoselective, producing racemic mixtures when new stereocenters are formed.
-
Limited Substrate Scope: Aromatic amines are often unreactive in the classical Mannich reaction.[6]
The Catalytic Revolution: Precision and Efficiency
The development of catalytic Mannich reactions has addressed many of the shortcomings of the classical method. These reactions can be broadly categorized into two main classes: metal-catalyzed and organocatalyzed reactions.
1. Metal-Catalyzed Mannich Reactions:
Lewis acids and transition metal complexes have proven to be effective catalysts for the Mannich reaction.[7] They function by coordinating to the imine, thereby increasing its electrophilicity and facilitating the nucleophilic attack of the enol or enolate.
Mechanism of a Lewis Acid-Catalyzed Mannich Reaction:
Caption: General mechanism for a Lewis acid-catalyzed Mannich reaction.
The use of chiral metal-ligand complexes has enabled the development of highly enantioselective and diastereoselective Mannich reactions, providing access to optically active β-amino carbonyl compounds.[7]
2. Organocatalyzed Mannich Reactions:
The emergence of organocatalysis has provided a powerful, metal-free alternative for asymmetric Mannich reactions.[8][9] Chiral amines, such as proline and its derivatives, are commonly employed catalysts.[10] These catalysts operate through two primary activation modes: enamine catalysis and iminium catalysis.[8] In the context of the Mannich reaction, the chiral amine catalyst typically reacts with the carbonyl donor to form a nucleophilic enamine intermediate.
Mechanism of a Proline-Catalyzed Mannich Reaction (Enamine Catalysis):
Caption: Mechanism of an L-proline-catalyzed asymmetric Mannich reaction.
Organocatalysis offers several advantages, including operational simplicity, tolerance to air and moisture, and the avoidance of heavy metal contamination in the final product, which is a significant consideration in pharmaceutical synthesis.[9]
Head-to-Head Comparison: Performance Under Scrutiny
To provide a clear, evidence-based comparison, let's examine the performance of non-catalytic and catalytic Mannich reactions in the synthesis of a representative β-amino ketone.
| Parameter | Non-Catalytic Mannich Reaction | Catalytic Mannich Reaction (Organocatalytic) | Catalytic Mannich Reaction (Metal-Catalyzed) |
| Catalyst | Strong Acid (e.g., HCl) | L-proline (10-30 mol%) | Chiral Zn-ProPhenol complex (5-10 mol%) |
| Reaction Conditions | High temperature, reflux | Room temperature | -20 °C to room temperature |
| Reaction Time | Several hours to days | 5 - 24 hours | 12 - 48 hours |
| Yield | Often moderate (40-60%) | Good to excellent (70-95%)[10] | Good to excellent (80-99%)[7] |
| Stereoselectivity | Racemic | High enantioselectivity (up to >99% ee)[10] | High diastereoselectivity and enantioselectivity (up to >99% ee)[7] |
| Substrate Scope | Limited | Broad | Broad |
| Operational Simplicity | Requires careful handling of strong acids | Simple setup, catalyst is readily available | Requires preparation of chiral ligand and complex |
| Environmental Impact | Use of strong acids, potential for waste | "Greener" approach, metal-free[8] | Potential for metal contamination |
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for conducting a classical non-catalytic Mannich reaction and two representative catalytic versions.
Protocol 1: Classical Non-Catalytic Mannich Reaction
Synthesis of 1,3-diphenyl-3-(piperidin-1-yl)propan-1-one
-
To a round-bottom flask, add acetophenone (1.20 g, 10 mmol), piperidine (0.85 g, 10 mmol), and paraformaldehyde (0.30 g, 10 mmol).
-
Add ethanol (20 mL) and concentrated hydrochloric acid (0.5 mL).
-
Reflux the mixture with stirring for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Basify the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to afford the product.
Protocol 2: Organocatalyzed Asymmetric Mannich Reaction[11]
Synthesis of ethyl (R)-2-((S)-(4-methoxyphenyl)amino)-4-oxopentanoate
-
To a solution of p-anisidine (123.1 mg, 1.0 mmol) and ethyl glyoxalate (0.21 mL of a 50% solution in toluene, 1.0 mmol) in anhydrous toluene (1 mL) containing anhydrous magnesium sulfate (300 mg), stir the mixture vigorously at room temperature for 30 minutes to form the imine in situ.
-
Filter the mixture and concentrate under reduced pressure.
-
To the resulting imine, add acetone (2 mL) and L-proline (34.6 mg, 0.3 mmol, 30 mol%).
-
Stir the reaction mixture in the specified anhydrous solvent (8 mL) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Metal-Catalyzed Asymmetric Mannich Reaction[7]
General Procedure for the Zn-ProPhenol Catalyzed Asymmetric Mannich Reaction
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ProPhenol ligand (0.025 mmol).
-
Add anhydrous toluene (1.0 mL) and cool the solution to 0 °C.
-
Add a solution of diethylzinc (1.0 M in hexanes, 0.025 mL, 0.025 mmol) dropwise.
-
Stir the resulting solution at room temperature for 1 hour to form the zinc-ProPhenol complex.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Add the imine (0.5 mmol) and the ketone or aldehyde (1.0 mmol).
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Embracing Catalysis for a More Efficient Future
The evolution from non-catalytic to catalytic Mannich reactions represents a significant leap forward in synthetic efficiency, selectivity, and sustainability. While the classical Mannich reaction remains a useful tool for certain applications, its limitations in terms of harsh conditions and lack of stereocontrol are significant hurdles in the context of modern drug discovery and development.
Catalytic methods, particularly asymmetric organocatalysis and metal catalysis, offer elegant solutions to these challenges. They provide access to chiral β-amino carbonyl compounds with high levels of stereocontrol under mild conditions, expanding the synthetic utility of the Mannich reaction and enabling the construction of complex molecular architectures with greater precision. For researchers aiming to synthesize structurally diverse and stereochemically defined molecules for biological evaluation, the adoption of catalytic Mannich reactions is not just an alternative, but a strategic imperative.
References
- Importance of Mannich Bases in Chemistry and Drug Discovery. (2024). Der Pharma Chemica.
-
Mannich Reaction - Chemistry Steps. (2021, December 1). Chemistry Steps. Retrieved from [Link]
- Mannich reaction: A versatile and convenient approach to bioactive skeletons. Indian Academy of Sciences.
-
Recent Advances on Organocatalyzed Asymmetric Mannich Reactions - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Organocatalysis - Wikipedia. Wikipedia. Retrieved from [Link]
-
Mannich reaction - Wikipedia. Wikipedia. Retrieved from [Link]
- Recent advances in organocatalytic asymmetric multicomponent reactions. (2025, April 2). RSC Publishing.
- Recent advances and prospects in the Zn-catalysed Mannich reaction. (2021, March 1). RSC Publishing.
- Kotsuki, H., Ikishima, H., & Okuyama, A. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757.
- Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. (2012, August 13). Beilstein Journal of Organic Chemistry.
- One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience.
- Organocatalysed asymmetric Mannich reactions. (2007, October 30). Chemical Society Reviews.
-
Mannich Reaction Mechanism - BYJU'S. BYJU'S. Retrieved from [Link]
-
One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
- Highly E cient One-Pot Three-Component Mannich Reaction Under Solvent-Free Conditions. Scientia Iranica.
- Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Deriv
-
2.5.2 Mannich Reaction - NPTEL Archive. NPTEL. Retrieved from [Link]
- Recent advances and prospects in the Zn-catalysed Mannich reaction. (2021, March 1). RSC Publishing.
-
Mannich Reaction | Chem-Station Int. Ed. (2014, April 2). Chem-Station. Retrieved from [Link]
-
Conditions optimization of the mannich reaction under different conditions - ResearchGate. ResearchGate. Retrieved from [Link]
- Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society.
- Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. (2013, June 29). The Journal of Organic Chemistry.
- Bridging Theory and Experiment: A Teaching Project on l-Proline-Catalyzed Asymmetric Mannich Reactions. (2026, January 21).
- One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions. (2018, June 27). PeerJ.
-
The Nitro-Mannich Reaction - CORE. CORE. Retrieved from [Link]
-
Mannich Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]
-
Asymmetric Mannich Reaction - Buchler GmbH. Buchler GmbH. Retrieved from [Link]
Sources
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- 3. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10772G [pubs.rsc.org]
- 8. Organocatalysis - Wikipedia [en.wikipedia.org]
- 9. Recent advances in organocatalytic asymmetric multicomponent reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00347D [pubs.rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of Chalcone Derivatives
[1][2][3][4][5]
Executive Summary
The synthesis of chalcones (1,3-diphenyl-2-propene-1-one) via Claisen-Schmidt condensation is a cornerstone reaction in medicinal chemistry due to the pharmacophore’s anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2][3] However, the conventional thermal reflux method is increasingly viewed as a bottleneck in high-throughput drug discovery, characterized by prolonged reaction times (12–24 hours) and high solvent consumption.
This guide objectively compares the conventional thermal approach against Microwave-Assisted Organic Synthesis (MAOS).[1] Experimental evidence presented herein demonstrates that MAOS is not merely a "faster" alternative but a fundamentally different energetic pathway that alters reaction kinetics, significantly improving yield (by 15–30%) and purity while reducing energy consumption by orders of magnitude.
Mechanistic Divergence: Dielectric Heating vs. Thermal Conduction
To understand the disparity in results, one must analyze the energy transfer mechanisms.
Conventional Heating (The Wall Effect)
In traditional synthesis, heat is applied to the reaction vessel walls (oil bath/mantle). Energy transfers via conduction to the solvent and then via convection to the reactants. This creates a thermal gradient where the vessel wall is hotter than the core, often leading to local overheating and degradation of sensitive aldehydes before they react.
Microwave-Assisted Synthesis (Volumetric Heating)
MAOS utilizes dielectric heating , primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules (reactants/solvents) align with the oscillating electric field (2.45 GHz). As the field alternates, molecules rotate, generating heat through molecular friction.[4]
-
Ionic Conduction: Dissolved ions (e.g., from the base catalyst NaOH) oscillate back and forth under the field's influence, colliding with neighboring molecules to generate heat.
This results in volumetric heating —the reaction mixture generates heat from within, independent of the vessel wall. This allows for "superheating" (heating solvents above their boiling points at atmospheric pressure) and instantaneous activation of reactants.
Figure 1: Comparison of energy transfer vectors. Note the direct coupling of energy to reactants in the microwave model versus the indirect gradient in conventional heating.
Validated Experimental Protocols
The following protocols represent the standard "apples-to-apples" comparison for synthesizing a generic chalcone (e.g., 4-chlorochalcone).
Protocol A: Conventional Claisen-Schmidt Condensation
Use this as the baseline for thermodynamic control.
-
Reagents: Dissolve equimolar amounts (0.01 mol) of acetophenone and 4-chlorobenzaldehyde in 25 mL of Ethanol (95%).
-
Catalyst: Add 5 mL of 40% NaOH aqueous solution dropwise with stirring.
-
Reaction: Heat the mixture to reflux (~78°C) in a round-bottom flask equipped with a condenser.
-
Duration: Maintain reflux for 12–24 hours . Monitor via TLC (Hexane:Ethyl Acetate 7:3) every 2 hours.
-
Work-up: Pour reaction mixture into 200 mL ice-cold water. Acidify with dilute HCl to neutralize excess base.
-
Isolation: Filter the precipitated solid. Recrystallize from ethanol.
Protocol B: Microwave-Assisted Solvent-Free Synthesis
Use this for kinetic control and Green Chemistry compliance.
-
Reagents: Mix equimolar amounts (0.01 mol) of acetophenone and 4-chlorobenzaldehyde in a beaker.
-
Solid Support (Catalyst): Add basic Alumina (
) or Potassium Carbonate ( ) to the mixture. Grind until a homogeneous powder is formed (Mortar & Pestle). Note: Solid support acts as both catalyst and energy sink. -
Reaction: Place the powder in an open vessel (or dedicated microwave reactor vial) inside the microwave unit.
-
Irradiation: Irradiate at 160–320 W for 2–4 minutes . Caution: Use a fiber-optic temperature probe if available to limit temp to 110°C.
-
Work-up: Extract the product by washing the solid support with dichloromethane (DCM) or ethanol. Filter off the solid support.
-
Isolation: Evaporate solvent. Recrystallize from ethanol.
Performance Comparison: The Data
The following data aggregates results from multiple comparative studies, specifically highlighting the drastic reduction in time and the improvement in yield for various substituted chalcones.
Table 1: Reaction Kinetics & Yield Comparison
Data sourced and aggregated from comparative studies (Rayees Ahmad et al., Pal et al.) [1, 2].
| Derivative (R-Group) | Conventional Time | Conventional Yield (%) | Microwave Time | Microwave Yield (%) | Fold Reduction (Time) |
| Unsubstituted (Phenyl) | 12 - 15 hrs | 61% | 1.5 - 2 min | 82% | ~450x |
| 4-Chloro | 15 hrs | 78% | 2 - 3 min | 86% | ~300x |
| 4-Methoxy | 16 hrs | 65% | 3 min | 88% | ~320x |
| 4-Nitro | 10 hrs | 72% | 1.5 min | 92% | ~400x |
| 2-Furyl (Heterocyclic) | 24 hrs | 55% | 4 min | 74% | ~360x |
Table 2: Green Chemistry Metrics
Calculated based on standard laboratory scale (10mmol).
| Metric | Conventional Method | Microwave Method | Scientific Implication |
| Atom Economy | Moderate | High | MW often avoids side reactions (Cannizzaro reaction) common in long refluxes. |
| E-Factor (Waste/Product) | High (>10) | Low (<2) | Elimination of bulk reaction solvent drastically reduces chemical waste. |
| Energy Intensity | High (>5 kWh) | Low (<0.1 kWh) | Running a heater for 15h vs. a magnetron for 3 mins. |
| Work-up Complexity | High | Low | Solvent-free MW products often require only simple washing, skipping neutralization steps. |
Critical Analysis & Recommendations
Why Microwave Yields Are Higher
The "Specific Microwave Effect" is often debated, but the yield increase is primarily thermodynamic and kinetic:
-
Superheating: MW can heat solvents 10–20°C above their boiling point due to the lack of nucleation sites (boiling chips) needed for cavitation. This higher
increases the rate constant (Arrhenius equation). -
Polarity Selectivity: The transition state of the Claisen-Schmidt condensation (formation of the enolate ion) is more polar than the ground state. According to the Hughes-Ingold rules , a reaction proceeding through a more polar transition state is stabilized by the microwave field, lowering the activation energy (
) [3].
Workflow Visualization
Figure 2: Operational workflow comparison. The Microwave route eliminates the time-intensive reflux and complex neutralization steps.
Strategic Recommendation
-
Use Conventional Synthesis only when scaling up to multi-kilogram batches where microwave penetration depth (typically only a few centimeters) becomes a limiting factor, or if the reactants are non-polar and transparent to microwaves (though this is rare in chalcone synthesis due to the polarity of the carbonyl group).
-
Use Microwave Synthesis for lead optimization, library generation, and medicinal chemistry where speed, purity, and eco-friendliness are paramount. The solvent-free solid-support method is the "Gold Standard" for this application.
References
-
Ahmad, M. R., Sastry, V. G., Bano, N., & Anwar, S. (2011).[3] Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Arabian Journal of Chemistry, 9, S931-S935. Link
-
Pal, R., et al. (2018).[5] Comparison between microwave and conventional heating reactions. Unique Pub International. Link
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][2][6][7] Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Thirunarayanan, G., et al. (2012).[1] Synthesis of chalcone by microwave Irradiation with Flyash: H2SO4.[1][2] Elixir Applied Chemistry, 46, 8224-8228.
-
Sahoo, S. K., et al. (2017).[8] Microwave Assisted Synthesis of Chalcone and Biological Activity.[1][9][2][10][11][12][13] Scholars Research Library, 9(4). Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. uniquepubinternational.com [uniquepubinternational.com]
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- 11. Bot Verification [rasayanjournal.co.in]
- 12. rjpn.org [rjpn.org]
- 13. "Conventional and Microwave Irradiation Methods, Synthesis and Antibact" by R. ADAM, W. Al-Masoudi et al. [journal.nuc.edu.iq]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Anilino-Pyrimidine Kinase Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of anilino-pyrimidine derivatives, a cornerstone scaffold in the development of targeted kinase inhibitors. We will dissect the intricate relationship between chemical structure and biological activity, offering insights for researchers, scientists, and drug development professionals in the field of oncology and beyond. This document moves beyond a simple recitation of facts to explain the why behind experimental design in the quest for more potent and selective therapeutic agents.
The Anilino-Pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The 2-anilino- and 4-anilino-pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Its ability to mimic the adenine base of ATP allows it to effectively bind to the ATP-binding pocket of a wide range of kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2]
The fundamental interactions of the anilino-pyrimidine scaffold with the kinase active site typically involve hydrogen bonds between the pyrimidine ring's nitrogen atoms and the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the enzyme.[2] The anilino and other substituted phenyl rings then occupy adjacent hydrophobic pockets, and it is the modification of these peripheral groups that allows for the fine-tuning of potency and selectivity.[2][3]
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay assesses the effect of an inhibitor on the viability and growth of cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo® assay measures the amount of ATP present, which is proportional to the number of viable cells.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the anilino-pyrimidine inhibitor at a range of concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control. Determine the IC50 value by plotting the data on a dose-response curve.
Caption: Workflow for a cellular proliferation (MTT) assay.
Conclusion and Future Directions
The anilino-pyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. A thorough understanding of the structure-activity relationships is paramount for the successful development of potent, selective, and clinically effective drugs. Future research will undoubtedly focus on leveraging this knowledge to tackle emerging challenges, such as overcoming new resistance mutations and developing inhibitors with novel mechanisms of action, including allosteric inhibitors and degraders. The systematic and iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of SAR, will remain the cornerstone of these endeavors.
References
-
Structure activity relationships for 4-anilino compounds. - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - MDPI. Available at: [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - Dove Medical Press. Available at: [Link]
-
Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC. Available at: [Link]
-
Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors - PubMed. Available at: [Link]
-
Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed. Available at: [Link]
-
A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PNAS. Available at: [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Publishing. Available at: [Link]
-
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity | Request PDF - ResearchGate. Available at: [Link]
-
Expanding the Diversity of Allosteric Bcr-Abl Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. Available at: [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) - Nazarbayev University. Available at: [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC - NIH. Available at: [Link]
-
Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors - PubMed. Available at: [Link]
-
3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib - MDPI. Available at: [Link]
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Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC. Available at: [Link]
-
Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. Available at: [Link]
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
(PDF) The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - ResearchGate. Available at: [Link]
-
New insights into small-molecule inhibitors of Bcr-Abl - PubMed. Available at: [Link]
-
A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Sources
Comparative evaluation of different catalysts for β-aminoketone synthesis
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists
Executive Summary & Strategic Context
The synthesis of β-aminoketones via the Mannich reaction is a cornerstone transformation in medicinal chemistry, serving as the primary route for generating nitrogenous scaffolds found in pharmaceuticals like fluoxetine, tolperisone, and various alkaloids.
While the classical Mannich reaction (utilizing secondary amines and formaldehyde) is robust, modern drug development demands higher stringency: stereoselectivity , atom economy , and environmental compliance . This guide evaluates three distinct catalytic paradigms—Asymmetric Organocatalysis , Water-Tolerant Lewis Acids , and Heterogeneous Solid Acids —to assist researchers in selecting the optimal system for their specific synthetic targets.
Critical Analysis of Catalytic Systems
System A: Asymmetric Organocatalysis (L-Proline & Derivatives)
Best For: Enantioselective synthesis of chiral building blocks.
-
Mechanism: Operates via a "Enamine Activation" cycle. The amino acid catalyst condenses with the ketone donor to form a nucleophilic enamine, which then attacks the electrophilic imine.
-
Performance:
-
Stereocontrol: Exceptional. L-Proline and its derivatives (e.g., siloxyproline) routinely achieve >90% ee and >10:1 dr (syn/anti).
-
Limitations: High catalyst loading (typically 10-20 mol%) and long reaction times (24–48 h). Solvent effects are critical; polar aprotic solvents like DMSO often maximize enantioselectivity but complicate workup.
-
-
Causality: The rigid pyrrolidine ring of proline creates a distinct steric environment (Zimmerman-Traxler transition state) that directs the facial attack of the enamine, ensuring high stereofidelity.
System B: Water-Tolerant Lewis Acids ( , )
Best For: High-throughput library generation and aqueous-phase synthesis.
-
Mechanism: Dual activation. The Lewis acid coordinates to the imine nitrogen (increasing electrophilicity) and potentially the carbonyl oxygen.
-
Performance:
-
Efficiency: High turnover frequency (TOF). Reactions often complete in <6 hours.
-
Green Chemistry:
and Bismuth salts are remarkably water-stable, allowing reactions to proceed in aqueous media or "on-water" conditions, simplifying purification (phase separation). -
Limitations: generally produces racemic mixtures unless chiral ligands are employed (which often degrade water tolerance).
-
System C: Heterogeneous Solid Acids (Sulfated MCM-41 / Silica-Supported)
Best For: Industrial scale-up and continuous flow processes.
-
Mechanism: Surface-mediated Brønsted acid catalysis. The porous silica network concentrates reactants, while surface
groups protonate the imine. -
Performance:
-
Reusability: The defining feature. Catalysts can be filtered and reused 4–6 times with minimal activity loss.[1]
-
Workup: Simplest among all methods (filtration).
-
Limitations: Mass transfer limitations can occur with bulky substrates; pore size of the support (e.g., MCM-41 vs. SBA-15) must be matched to the molecule size.
-
Comparative Data Summary
The following table synthesizes experimental performance metrics for the synthesis of β-aminoketones (Model reaction: Benzaldehyde + Aniline + Cyclohexanone/Acetophenone).
| Feature | L-Proline (Organocatalyst) | Sulfated MCM-41 (Heterogeneous) | |
| Primary Utility | High Enantioselectivity (>90% ee) | Speed & Water Tolerance | Reusability & Scale |
| Catalyst Loading | 10 – 30 mol% | 1 – 10 mol% | 50 – 100 mg (Fixed wt) |
| Reaction Time | 12 – 48 Hours | 1 – 6 Hours | 2 – 8 Hours |
| Typical Yield | 50 – 85% | 85 – 95% | 90 – 96% |
| Stereocontrol | High (syn/anti > 10:1) | Low / Racemic | Low / Racemic |
| Solvent System | DMSO, DMF, or CHCl3 | Water, Ethanol, or Neat | Ethanol or Solvent-Free |
| Workup | Extraction/Column Chromatography | Phase Separation/Extraction | Simple Filtration |
Mechanistic Visualization
Understanding the distinct activation modes is crucial for troubleshooting.
Diagram 1: Enamine Activation Cycle (Organocatalysis)
This pathway highlights how L-Proline activates the donor (ketone).
Caption: L-Proline converts the ketone into a nucleophilic enamine, which attacks the imine in a stereocontrolled manner.[2]
Diagram 2: Lewis Acid Activation Cycle
This pathway highlights how metal salts activate the acceptor (imine).
Caption: Indium(III) coordinates to the imine nitrogen, lowering the LUMO energy and facilitating nucleophilic attack.
Validated Experimental Protocols
Protocol A: Asymmetric Synthesis with L-Proline
Based on the classic List-Barbas-Mannich reaction.
-
Preparation: In a clean vial, dissolve L-Proline (23 mg, 0.2 mmol, 20 mol%) in DMSO (4 mL). Note: DMSO is preferred over CHCl3 for higher stereoselectivity due to tighter transition state stabilization.
-
Reactant Addition: Add p-nitrobenzaldehyde (151 mg, 1.0 mmol) and p-anisidine (123 mg, 1.0 mmol). Stir for 15 minutes to allow pre-equilibrium imine formation.
-
Initiation: Add Acetone (1 mL, excess) or the specific ketone donor.
-
Incubation: Stir the mixture at room temperature (25°C) for 24 hours. Monitor by TLC.
-
Quench & Workup: Add phosphate buffer (pH 7.0) and extract with ethyl acetate (3x). Wash organic layer with brine to remove DMSO.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).
-
Self-Validation Check: Product should show high optical rotation. Racemic background reaction is negligible in DMSO without proline.
-
Protocol B: Aqueous Mediated Synthesis with
Ideal for rapid library synthesis of racemic scaffolds.
-
Preparation: To a 10 mL round-bottom flask, add
(22 mg, 0.1 mmol, 10 mol%) and Water (2 mL). -
One-Pot Addition: Add Benzaldehyde (1.0 mmol), Aniline (1.0 mmol), and Acetophenone (1.0 mmol) simultaneously.
-
Reaction: Stir vigorously at room temperature. The mixture may appear cloudy or form an emulsion (surfactant-like effect).
-
Monitoring: Reaction typically completes within 3–5 hours.
-
Workup: The product often precipitates out of the water. Filter the solid or extract with Ethyl Acetate.
-
Self-Validation Check: If the solution remains clear and no precipitate forms after 6 hours, check the pH; highly basic amines may deactivate the Lewis Acid.
-
Protocol C: Green Synthesis with Sulfated MCM-41
Ideal for sustainable/scale-up operations.
-
Catalyst Activation: Activate Sulfated MCM-41 by heating at 100°C for 1 hour prior to use to remove adsorbed moisture.
-
Reaction Setup: In a flask, combine Benzaldehyde (10 mmol), Aniline (10 mmol), and Cyclohexanone (10 mmol) in Ethanol (10 mL).
-
Catalysis: Add activated Sulfated MCM-41 (0.1 g).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Recovery: Filter the hot solution to remove the solid catalyst. The catalyst can be washed with hot ethanol, dried, and stored for reuse (up to 5 cycles).
-
Crystallization: Allow the filtrate to cool; the β-aminoketone usually crystallizes directly.
References
-
List, B. (2000).[1] The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society. Link
-
Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines. Accounts of Chemical Research. Link
-
Loh, T. P., et al. (1999). Indium Trichloride-Catalyzed Mannich-Type Reaction in Water. Tetrahedron Letters. Link
-
Iwanejko, J., et al. (2022). Recent progress in the chemistry of β-aminoketones.[2][3][4][5][6] RSC Advances. Link
-
Ranu, B. C., et al. (2002).[7] Indium(III) chloride-catalyzed one-pot synthesis of β-amino ketones. Tetrahedron. Link
-
Veerakumar, P., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41.[4] International Journal of Innovative Technology and Exploring Engineering. Link
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- 5. researchgate.net [researchgate.net]
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- 7. β-Amino ketone synthesis by addition [organic-chemistry.org]
A Senior Application Scientist's Guide to the Validation of High-Throughput Fluorescence Assays for Ketone Detection
For researchers in metabolic disease, neuroscience, and drug development, the accurate quantification of ketone bodies is paramount. As cellular energy sources and signaling molecules, ketones like β-hydroxybutyrate (β-HB) provide a critical window into physiological and pathological states. While traditional methods for ketone analysis exist, the demand for higher throughput and sensitivity has driven the adoption of fluorescence-based assays.
This guide provides an in-depth comparison of common high-throughput fluorescence methodologies for ketone detection and, more importantly, offers a rigorous framework for their validation. As a Senior Application Scientist, my goal is not to simply provide a protocol, but to illuminate the causality behind each experimental choice, ensuring that the data you generate is not only accurate but also robust and defensible. Every assay should be a self-validating system, and this guide is designed to help you achieve that standard.
Part 1: Principles of Fluorescence-Based Ketone Detection
Two primary strategies dominate the landscape of fluorescent ketone assays: enzymatic reactions and direct chemical probes. The choice between them depends on the specific ketone of interest, the required sensitivity, and the biological matrix being studied.
Enzymatic Assays: Specificity for β-Hydroxybutyrate
The most prevalent ketone body in circulation, accounting for approximately 75% of the total, is β-hydroxybutyrate (β-HB).[1][2] Consequently, many assays are designed to specifically quantify this analyte. The most common enzymatic approach leverages the β-HB dehydrogenase (HBDH) enzyme in a coupled reaction.
The process unfolds in two stages:
-
HBDH selectively oxidizes β-HB, using NAD+ as a cofactor, which is reduced to NADH.
-
The resulting NADH is then used in a secondary reaction, often involving a diaphorase enzyme, to reduce a non-fluorescent probe (like resazurin) into a highly fluorescent product (resorufin).[3]
The fluorescence intensity of the final product is directly proportional to the concentration of β-HB in the sample.[1] This method is favored for its high specificity, a critical factor when analyzing complex biological samples.
Caption: Workflow for an enzymatic fluorescence assay for β-HB detection.
Direct Chemical Probes: Broad-Spectrum and "Turn-On" Detection
An alternative approach involves fluorescent probes that react directly with ketones. These probes are engineered to be non-fluorescent in their native state and "turn on" upon reaction with a ketone moiety. One such strategy employs para-methoxy-2-amino benzamidoxime (PMA), which reacts with a wide range of ketones to form fluorescent dihydroquinazoline products.[4][5][6][7]
This method is particularly useful for applications in enzyme mining and protein engineering where the detection of various ketone products is necessary.[4][7][8] While potentially less specific than enzymatic assays, the direct probe approach offers versatility and can be optimized for high-throughput screening.[4] Recently, novel Schiff base fluorescent probes have also been designed for the sensitive and selective detection of β-HB, offering detection limits in the sub-micromolar range.[9]
Caption: General principle of a "turn-on" fluorescent probe for ketone detection.
Part 2: Comparative Guide to Assay Methodologies
The selection of an appropriate assay hinges on its performance characteristics. The following table provides a comparative overview of the two main approaches.
| Parameter | Enzymatic Assay (e.g., HBDH-based) | Direct Chemical Probe (e.g., PMA-based) |
| Primary Target | β-Hydroxybutyrate (β-HB)[1][2] | Structurally diverse ketones[4][6] |
| Principle | Enzyme-coupled reaction generating NADH[1] | Direct chemical reaction forming a fluorophore[4] |
| Specificity | High for β-HB | Variable; may react with a broad range of ketones[4] |
| Sensitivity (LOD) | Typically low µM range (~1.4 - 2 µM)[1][2] | Can reach low µM to sub-µM range (~0.154 µM for some probes)[4][9] |
| Assay Time | ~30 minutes incubation[1] | Variable, often around 30 minutes[8] |
| Matrix Compatibility | Validated for serum, plasma, urine, cell lysates[1][10] | Compatible with aqueous buffer systems; matrix effects need validation[4][5] |
| Primary Application | Clinical and metabolic research, DKA studies | Enzyme discovery, biocatalysis, chemical synthesis monitoring[4][6] |
Part 3: The Validation Framework: A Step-by-Step Guide
Assay validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose.[11] It is not a one-time event but a lifecycle that ensures data integrity. The following parameters are critical for validating any high-throughput fluorescence assay for ketone detection, in line with principles outlined by regulatory bodies.[11][12]
Caption: Core parameters for a comprehensive biochemical assay validation.
Specificity and Selectivity
Causality: Specificity ensures that the signal you measure comes from your analyte of interest and not from other components in the sample matrix.[12] An assay that is not selective can produce falsely elevated results.
Experimental Protocol:
-
Prepare a panel of potentially interfering substances: Include structurally related molecules (e.g., other ketone bodies like acetoacetate, other hydroxy acids like lactate) and common metabolites found in your sample matrix (e.g., glucose, pyruvate, common amino acids).
-
Spike Samples: Prepare samples containing a known concentration of your primary analyte (e.g., β-HB at a mid-range concentration) and spike them with high concentrations of the potential interferents.
-
Analyze and Compare: Run the assay on the spiked samples and compare the results to a control sample containing only the analyte.
-
Acceptance Criteria: A significant change in signal (e.g., >10-15%) in the presence of an interferent indicates a lack of selectivity. For example, a β-HB probe was tested against various cations, anions, and amino acids to confirm its selectivity.[9]
Linearity and Range
Causality: Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte.[13] The range is the concentration interval over which the assay is proven to be linear, accurate, and precise.[14] This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare Calibration Standards: Create a series of at least 5-8 standards by diluting a high-concentration stock of your ketone analyte in the same matrix as your samples (e.g., assay buffer, cell culture medium). The range should bracket the expected concentrations of your unknown samples.[14][15]
-
Generate a Calibration Curve: Analyze the standards in triplicate and plot the mean fluorescence intensity against the known concentrations.
-
Perform Linear Regression: Fit the data using a linear regression model (y = mx + b).
-
Acceptance Criteria: The coefficient of determination (R²) should be >0.995.[5][15] Visual inspection of the curve and the residual plot is also critical to ensure there is no systematic deviation from linearity.[15]
Accuracy and Precision
Causality: Accuracy describes the closeness of your measured value to the true value, while precision describes the reproducibility of the measurement.[11] These parameters define the reliability of your data.
Experimental Protocol:
-
Prepare Quality Control (QC) Samples: Prepare at least three concentrations of your analyte (low, medium, and high) within the assay's linear range.
-
Intra-Assay (Repeatability): Analyze at least five replicates of each QC level in a single run on a single day.
-
Inter-Assay (Intermediate Precision): Analyze the QC samples in triplicate on at least three different days, preferably by different operators.[16]
-
Calculate Metrics:
-
Precision: Expressed as the coefficient of variation (%CV).
-
Accuracy: Expressed as the percent bias or relative error (%RE) from the nominal concentration.
-
-
Acceptance Criteria: For most bioanalytical assays, the %CV and %RE should be within ±15% (±20% at the lower limit of quantification).[14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: It's crucial to understand the lower boundary of your assay's performance. The LOD is the lowest concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[17][18]
Experimental Protocol:
-
Prepare Low-Concentration Samples: Prepare a series of samples with analyte concentrations near the expected bottom of the linear range. Also prepare multiple blank samples (matrix with no analyte).
-
Analyze and Calculate:
-
Method 1 (Signal-to-Noise): Determine the concentration at which the analyte's signal is consistently 3 times the signal of the blank (LOD) and 10 times the signal of the blank (LOQ).[17][19]
-
Method 2 (Standard Deviation of the Blank): Measure the standard deviation (SD) of the blank readings. Calculate LOD = 3.3 * (SD of blank / slope of the calibration curve) and LOQ = 10 * (SD of blank / slope of the calibration curve).[17]
-
-
Confirmation: The determined LOQ must meet the acceptance criteria for accuracy and precision (e.g., within ±20%).
Part 4: Mitigating Common Assay Interferences
Fluorescence assays are susceptible to interference from library compounds, especially in high-throughput screening.[20] Common issues include:
-
Compound Autofluorescence: Test compounds that fluoresce at the same wavelengths as your assay probe will generate false-positive signals.[20]
-
Quenching/Inner Filter Effect: Compounds that absorb light at the excitation or emission wavelengths can decrease the detected signal, leading to false negatives.[3][20]
Mitigation Strategies:
-
Perform a Plate "Preread": Before adding assay reagents, read the fluorescence of your compound plate at the assay's excitation and emission wavelengths. This helps identify and flag autofluorescent compounds.[3]
-
Use Red-Shifted Dyes: Many interfering compounds are active in the blue-green spectrum. Shifting to fluorophores that excite and emit at longer wavelengths (red-shifted) can often circumvent this issue.[21]
-
Run Counter-Screens: Develop an orthogonal assay that uses a different detection modality (e.g., absorbance, luminescence) to confirm hits and eliminate artifacts.[20]
By rigorously validating your high-throughput fluorescence assay against these core parameters, you build a foundation of trust in your data. This systematic approach ensures that your findings are reliable, reproducible, and ready for the demands of advanced research and development.
References
-
A new turn-on fluorescent probe for fast detection of diabetic biomarker beta-hydroxybutyrate in vitro. PubMed. Available at: [Link]
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. PMC. Available at: [Link]
-
A new turn-on fluorescent probe for fast detection of diabetic biomarker beta-hydroxybutyrate in vitro. ResearchGate. Available at: [Link]
-
Colorimetric and fluorescent hydrazone-BODIPY probes for the detection of γ-hydroxybutyric acid (GHB) and cathinones. ScienceDirect. Available at: [Link]
-
Comparison of urine, blood, and breath ketone measurements... ResearchGate. Available at: [Link]
-
β-Hydroxybutyrate (Ketone Body) Assay Kit (Fluorometric). Cell Biolabs, Inc.. Available at: [Link]
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Publications. Available at: [Link]
-
LOD in Fluorescence. Wasatch Photonics. Available at: [Link]
-
Urine vs Serum Ketone Bodies Measurement in the Management of Diabetic Ketoacidosis Patients. Journal of Postgraduate Medicine, Education and Research. Available at: [Link]
-
Comparative study on different field tests of ketosis using blood, milk, and urine in dairy cattle. Veterinarni Medicina. Available at: [Link]
-
Comparison of two diagnostic methods through blood and urine sample analyses for the detection of ketosis in cattle. Veterinary World. Available at: [Link]
-
The Relationship Between R2 and Precision in Bioassay Validation. BioProcess International. Available at: [Link]
-
How to Validate a Biochemical Method per ICH Guidelines. Patsnap Synapse. Available at: [Link]
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. PubMed. Available at: [Link]
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ResearchGate. Available at: [Link]
-
Bioanalytical method validation: An updated review. PMC. Available at: [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? Chromatographia. Available at: [Link]
-
Ensuring Linearity in Method Validation - A Step-by-Step Guide. Altabrisa Group. Available at: [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]
-
Is Breath Best? A Systematic Review on the Accuracy and Utility of Nanotechnology Based Breath Analysis of Ketones in Type 1 Diabetes. MDPI. Available at: [Link]
-
Researchers Developed a New High-throughput Screening Method for Ketones. Chinese Academy of Sciences. Available at: [Link]
-
Comprehensive Overview of the β-Hydroxybutyrate Assay Kit: Principles, Applications, and Advances. LinkedIn. Available at: [Link]
-
Validation of methods performance for routine biochemistry analytes at Cobas 6000 analyzer series module c501. Biochemia Medica. Available at: [Link]
-
What is linearity? Lösungsfabrik. Available at: [Link]
-
Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine. Available at: [Link]
-
The Linearity or Reportable Range Experiment. Westgard QC. Available at: [Link]
-
The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Agilent. Available at: [Link]
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Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). Cawood. Available at: [Link]
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Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC. Available at: [Link]
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Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]
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Interference with Fluorescence and Absorbance. ResearchGate. Available at: [Link]
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Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. PubMed. Available at: [Link]
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A Comparative Guide to the Antiproliferative Activity of Isoquinolinequinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Isoquinolinequinones in Oncology
The isoquinolinequinone scaffold, a heterocyclic quinone, has emerged as a significant pharmacophore in the development of novel anticancer agents.[1][2] These compounds, found in both natural products and synthetic derivatives, exhibit a broad spectrum of biological activities, with their antiproliferative effects being a primary focus of recent research.[3][4] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3][5] This guide provides a comparative analysis of various isoquinolinequinone derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental data supporting their potential as next-generation cancer therapeutics.
Mechanistic Insights: How Isoquinolinequinones Combat Cancer Proliferation
The antitumor activity of isoquinolinequinone derivatives is attributed to several key mechanisms, often working in concert to induce cancer cell death.
1. DNA Damage and Topoisomerase Inhibition: A primary mode of action for many isoquinoline-based compounds is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[6] By stabilizing the topoisomerase I-DNA cleavage complex, these derivatives prevent the re-ligation of the DNA strand, leading to single-strand breaks.[7][8] This accumulation of DNA damage triggers cell cycle arrest and ultimately apoptosis. The indenoisoquinoline class of compounds, in particular, has been extensively studied as non-camptothecin topoisomerase I inhibitors, demonstrating potent antitumor activity in preclinical models.[7][8]
2. Generation of Reactive Oxygen Species (ROS): The quinone moiety is well-known for its ability to undergo redox cycling, a process that generates ROS within the cell.[9][10] This surge in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to damage of cellular components like lipids, proteins, and DNA.[5][11] The resulting cellular damage can activate apoptotic pathways, contributing to the antiproliferative effect.[10][12] Some isoquinolinequinone N-oxides have been shown to increase ROS and disrupt the glutathione (GSH) balance, particularly in multidrug-resistant cells.[13][14]
3. Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Isoquinolinequinone derivatives have been shown to trigger apoptosis through various signaling pathways.[5][11] This can involve the activation of caspases, a family of proteases that execute the apoptotic process, as well as the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[10][12] The induction of apoptosis is often a consequence of the DNA damage and oxidative stress caused by these compounds.
Below is a diagram illustrating the key mechanisms of action of isoquinolinequinone derivatives in cancer cells.
Caption: Mechanisms of antiproliferative activity of isoquinolinequinone derivatives.
Comparative Analysis of Antiproliferative Activity
The antiproliferative potency of isoquinolinequinone derivatives is highly dependent on their chemical structure. Substitutions on the isoquinoline or quinone ring can significantly impact their biological activity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected isoquinolinequinone derivatives against various human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features & Insights | Reference |
| Aminoisoquinolinequinones | Compound 14 | T24 (bladder), DU-145 (prostate), MCF7 (breast) | 0.50–0.67 | Bromine at C-6 dramatically increases cytotoxic activity and selectivity. | [9] |
| Compound 10a | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Mean: 2.83 | D-phenylalanine moiety enhances activity and selectivity. | [9] | |
| Phenylaminoisoquinolinequinones | Compound 3b | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Submicromolar | Phenylamino group at C-6 significantly increases antiproliferative activity. | [15] |
| Compound 4b | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Submicromolar | Phenylamino group at C-6 significantly increases antiproliferative activity. | [15] | |
| Isoquinolinequinone N-oxides | RK2 | MDR NCI-H460/R (lung) | Effective | Induces collateral sensitivity in multidrug-resistant cells. | [13][14] |
| RK3 | MDR NCI-H460/R (lung) | Effective | Induces collateral sensitivity in multidrug-resistant cells. | [13][14] | |
| Substituted Isoquinolin-1-ones | Compound 15 | Various human tumor cell lines | Potent | O-(3-hydroxypropyl) substitution enhances antitumor activity. | [16] |
| Compound 7 | Various human cancer cell lines | Most potent in series | 3-Biphenyl-N-methyl substitution shows strong activity. | [17] |
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Quinone Ring: The position and nature of substituents on the quinone ring play a crucial role. For instance, the introduction of a phenylamino group, particularly at the C-6 position, has been shown to dramatically increase antiproliferative activity.[15] Similarly, the addition of a bromine atom at C-6 can enhance both potency and selectivity.[9]
-
Amino Acid Conjugates: Conjugating amino acids to the isoquinolinequinone scaffold can modulate cytotoxic effects. The structure and location of the amino acid fragment significantly influence the compound's activity and selectivity.[9]
-
N-oxides: The formation of N-oxides can lead to derivatives that exhibit collateral sensitivity against multidrug-resistant cancer cells, a highly desirable trait in oncology drug development.[13]
Experimental Protocols for Assessing Antiproliferative Activity
A critical aspect of evaluating novel anticancer compounds is the use of robust and reproducible in vitro assays. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[18][19]
MTT Assay Protocol
This protocol provides a standardized method for determining the cytotoxic effects of isoquinolinequinone derivatives on cancer cell lines.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Isoquinolinequinone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[19]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)[18]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.[20]
-
Include wells with medium only as a blank control.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoquinolinequinone derivatives in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher to subtract background absorbance.[19]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
The following diagram outlines the workflow for the MTT assay.
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 3-[4-(sec-butyl)anilino]-1-(2-thienyl)-1-propanone
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-[4-(sec-butyl)anilino]-1-(2-thienyl)-1-propanone, a compound for which detailed public disposal information may be limited.[1] In the absence of a specific Safety Data Sheet (SDS), a systematic approach to hazard assessment and waste management is paramount.
This document is structured to empower you, the researcher, to make informed decisions that protect yourself, your colleagues, and the environment. We will proceed from the foundational step of hazard characterization to the specifics of waste collection, storage, and final disposal, all while adhering to the highest standards of laboratory safety and regulatory compliance.
The Foundational Principle: Hazard Assessment
The cornerstone of any chemical disposal plan is a thorough understanding of the substance's hazards. For a novel or less-common compound like this compound, this requires a multi-faceted approach.
1.1. The Critical Role of the Safety Data Sheet (SDS)
The SDS is the primary source of information for chemical safety and disposal.[2] It contains detailed sections on hazards, handling, storage, and disposal.
1.2. Hazard Characterization in the Absence of an SDS
If an SDS is unobtainable, a conservative hazard assessment based on the chemical structure is necessary. The structure of this compound contains several functional groups that suggest potential hazards:
-
Aniline Moiety: Anilines are often toxic and can be absorbed through the skin. They are also potential environmental hazards.
-
Ketone Group (Propanone): Ketones, such as acetone (propanone), can be flammable.[3][4]
-
Thiophene Ring: Thiophene and its derivatives can have various toxicological profiles.
-
Sec-butyl Group: This alkyl group contributes to the organic nature of the compound.
Given these components, it is prudent to assume the compound may be:
-
Toxic: Harmful if swallowed, inhaled, or in contact with skin.[5]
-
Irritant: Causes skin and eye irritation.[5]
-
Environmental Hazard: Potentially harmful to aquatic life.
Therefore, until proven otherwise, this compound must be treated as hazardous waste. [2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure you are wearing appropriate PPE. The specific requirements should be detailed in your institution's Chemical Hygiene Plan.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[5] | Protects against splashes and potential irritants. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). Consult a glove compatibility chart if available.[3][4] | Prevents skin absorption of this potentially toxic substance. |
| Body Protection | A fully-buttoned laboratory coat.[3] | Protects skin and clothing from contamination. |
| Respiratory Protection | May be required if handling powders or creating aerosols. Use within a certified chemical fume hood.[6] | Minimizes the risk of inhaling potentially toxic or irritating dust or vapors. |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[2][7] Do not mix this waste stream with other, incompatible chemicals.
Protocol for Waste Collection:
-
Select a Compatible Container:
-
Label the Waste Container:
-
As soon as the first drop of waste is added, label the container clearly.
-
The label must include the words "Hazardous Waste."[9][10][11]
-
List the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[7]
-
Indicate the approximate concentration and volume.
-
Include the date of accumulation.[7]
-
Add the name of the principal investigator and the laboratory location.[7]
-
Mark the appropriate hazard pictograms (e.g., toxicity, irritant, environmental hazard).[11]
-
-
Collect the Waste:
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads used for spills).
-
Solid waste should be collected separately from liquid waste.[12]
-
Keep the waste container closed at all times, except when adding waste.[2]
-
On-Site Storage and Accumulation
The U.S. Environmental Protection Agency (EPA) has specific regulations for the on-site storage of hazardous waste, which are typically managed through Satellite Accumulation Areas (SAAs) and Central Accumulation Areas (CAAs).[9][10]
Workflow for Waste Storage and Disposal
Caption: Decision workflow for handling hazardous chemical waste.
Disposal Procedures: The Final Step
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[7][8][13]
-
Prohibited Disposal Methods:
-
Sink/Drain Disposal: This is illegal for hazardous chemicals and can contaminate waterways.[7][13]
-
Trash Disposal: Unidentified or hazardous chemical waste poses a significant risk to sanitation workers and the environment.[13]
-
Evaporation: Intentionally evaporating this compound in a fume hood is not a compliant disposal method.
-
-
Compliant Disposal Method:
-
All waste containing this compound must be collected and managed by your institution's Environmental Health and Safety (EHS) department or an equivalent office.
-
EHS will work with a licensed hazardous waste disposal company to ensure the material is transported, treated, and disposed of in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[7][8][14]
-
In Case of a Spill
Accidental spills should be handled promptly and safely.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill, and if you are trained to do so, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[6]
-
Collect and Dispose: Carefully scoop the absorbent material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
By adhering to this comprehensive guide, you can ensure the safe and responsible disposal of this compound, upholding your commitment to scientific integrity and laboratory safety.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). US Compliance. [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). ACTenviro. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. [Link]
-
Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks. [Link]
-
OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. [Link]
-
Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. [Link]
-
How to Dispose of Chemical Waste. (n.d.). Columbia University Environmental Health and Safety. [Link]
-
Three Rules to Manage Chemical Waste- It's Complicated!. (2022, March 23). Lablogatory. [Link]
-
How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). NSTA. [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. [Link]
-
Uniprox. (n.d.). Safety Data Sheet. [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Acetone. (n.d.). Washington State University. [Link]
-
Safety data for propanone. (n.d.). University of Oxford. [Link]
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- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Personal Protective Equipment (PPE) & Handling Guide: 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone
[1]
Rapid Risk Assessment & Hazard Identification
CRITICAL WARNING: As a specialized research chemical, specific toxicological data (LD50, Permeation Rates) for 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone is limited.[1] Therefore, safety protocols must be derived from its functional moieties: the Aniline derivative and the Thiophene ring.
You must apply the Precautionary Principle : Treat this substance as a potential skin sensitizer, methemoglobinemia agent, and systemic toxin until proven otherwise.
| Functional Group | Associated Hazard | Mechanism of Action |
| Sec-butyl Aniline Moiety | High Skin Absorption | Lipophilic alkyl groups (sec-butyl) enhance dermal penetration.[1] Anilines are notorious for causing methemoglobinemia (oxidizing hemoglobin) upon absorption.[1] |
| Thiophene Ring | Toxicity & Flammability | Thiophenes are sulfur-containing heterocycles often linked to hepatic toxicity and are generally flammable/combustible.[1] |
| Propanone Linker | Irritant | Ketone backbones generally act as mucous membrane irritants (eyes/respiratory tract).[1] |
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. This matrix utilizes a "Redundancy Protocol" to prevent exposure during specific laboratory activities.
| PPE Component | Standard Handling (mg quantities) | High-Risk Operations (Synthesis/Spills/Heating) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner) | Silver Shield® (Laminate) liners under Nitrile | Anilines permeate nitrile.[1] Double gloving provides a "breakthrough buffer" of ~15–30 mins.[1] Laminates provide >4hr protection.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Standard safety glasses are insufficient for liquid/powder that absorbs through skin/mucosa.[1] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | P100/OV Respirator (If hood unavailable - Emergency only) | Vapor pressure is likely low, but dust/aerosol generation during weighing is the primary inhalation risk. |
| Body Protection | Cotton Lab Coat (Buttoned to neck) | Tyvek® Coveralls + Chemical Apron | Cotton absorbs; Tyvek repels. Use Tyvek if handling liquid stock solutions >100mL.[1] |
PPE Selection Logic (Decision Tree)
The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter and experimental scale.
Figure 1: Logical flow for selecting Personal Protective Equipment based on physical state and risk volume.[1]
Operational Protocol: Safe Handling Workflow
Phase A: Preparation (The "Clean" Zone)
-
Glove Check: Inflate nitrile gloves with air to check for micro-pinholes before donning.[1]
-
Solvent Compatibility: If solubilizing the compound, verify your glove compatibility with the solvent (e.g., DCM penetrates nitrile instantly; use PVA or Laminate gloves if DCM is the carrier).
-
Balance Setup: Place an absorbent pad (plastic backed) in the balance enclosure to capture stray particles.[1]
Phase B: Active Handling (The "Hot" Zone)
-
Weighing: Use an anti-static gun if the powder is fluffy.[1] Static charge can cause powder to "jump" onto cuffs or skin.[1]
-
Transfer: Never pour free-hand. Use a funnel or pipette.[1]
-
Technique: Use the "One-Hand Dirty" rule. Keep one hand clean (for adjusting sash/writing) and one hand "dirty" (touching the chemical container).
Phase C: Decontamination & Doffing
-
Wipe Down: Clean all tools with a solvent-dampened wipe (Acetone or Ethanol) inside the hood.[1]
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Wash: Wash inner gloves with soap and water before removing them.[1]
-
Skin Check: Inspect wrists and forearms for any yellow/brown staining (indicative of aniline exposure).[1]
Emergency Response & Disposal
Exposure Response[2][3][4][5][6][7][8]
-
Skin Contact: IMMEDIATE ACTION REQUIRED. Flush with water for 15 minutes.[1][2][3] Do not use ethanol/solvents to clean skin (this enhances absorption).[1] Seek medical attention and inform them of "Potential Aniline Derivative Exposure."[1][4][5][3][6]
-
Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open.
-
Spill Cleanup:
Waste Disposal[1][3][4][10][11][12]
-
Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) due to the Thiophene/Amine reducing nature.
-
Stream: Dispose of as "Hazardous Organic Waste (Toxic/Irritant)."
-
Destruction: High-temperature incineration is the preferred method to break down the sulfur and nitrogen heterocycles.[1]
Handling Workflow Visualization
Figure 2: Step-by-step operational workflow for safe handling in a laboratory fume hood.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2023).[1] Aniline: Skin Notation Profile. NIOSH Publication No. 2011-153.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][7][3][8] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][9][10][11][12]
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- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. aaronchem.com [aaronchem.com]
- 4. chempoint.com [chempoint.com]
- 5. uniprox.de [uniprox.de]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sc.edu [sc.edu]
- 10. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
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- 12. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
